Product packaging for Aluminum hydroxide (Al(OH))(Cat. No.:CAS No. 20768-67-6)

Aluminum hydroxide (Al(OH))

Cat. No.: B1623493
CAS No.: 20768-67-6
M. Wt: 44.997 g/mol
InChI Key: MHCAFGMQMCSRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aluminum Hydroxide (B78521) Polymorphism in Research Contexts

The existence of aluminum hydroxide in four distinct crystalline forms, or polymorphs—gibbsite, bayerite, nordstrandite, and doyleite—is a critical aspect driving its research significance. wikipedia.orgwikipedia.org These polymorphs all consist of layers of octahedral aluminum hydroxide units linked by hydrogen bonds, but they differ in the way these layers are stacked. wikipedia.orgmdpi.com This structural variation leads to differences in their physical and chemical properties, influencing their suitability for various applications.

Gibbsite is the most common and stable form, while bayerite, nordstrandite, and doyleite are rarer. wikipedia.orgatamanchemicals.com The study of these polymorphs is crucial for understanding the fundamental principles of crystallization and phase transformations in aluminum-containing systems. acs.orgcambridge.org Research into the synthesis and transformation of these polymorphs provides insights into controlling crystal structure and morphology, which is essential for tailoring materials with specific properties. researchgate.net For instance, the transformation between bayerite and gibbsite is influenced by factors such as temperature and caustic concentration. researchgate.net

The distinct properties of each polymorph are leveraged in various research and industrial applications. For example, the specific crystal structure of a polymorph can affect its performance as a precursor for the synthesis of other aluminum compounds like alumina (B75360) (Al₂O₃), which is widely used in catalysis and ceramics. st-andrews.ac.ukacs.org The ability to selectively synthesize a particular polymorph is a key area of investigation, with studies exploring the influence of reaction conditions such as pH and the presence of certain ions. uct.ac.za

Table 1: Comparison of Aluminum Hydroxide Polymorphs

PropertyGibbsiteBayeriteNordstranditeDoyleite
Crystal System Monoclinic or Triclinic wikipedia.orgMonoclinic wikipedia.orgTriclinic wikipedia.orgTriclinic wikipedia.orgarizona.edu
Common Designation γ-Al(OH)₃ or α-Al(OH)₃ wikipedia.orgα-Al(OH)₃ or β-alumina trihydrate wikipedia.orgAl(OH)₃ wikipedia.orgAl(OH)₃ wikipedia.org
Stability Most stable polymorph st-andrews.ac.ukLess stable than gibbsite researchgate.netRare atamanchemicals.comLeast stable polymorph wikipedia.org
Structure Stacked sheets of linked octahedra with hydrogen bonds between layers. wikipedia.orgLayers are stacked directly above one another. arizona.eduDiffers in the stacking of layers. wikipedia.orgBilayer structure similar to its polymorphs, differing in interlayer shift vectors. wikipedia.org
Natural Occurrence Main component of bauxite (B576324). wikipedia.orgRarer than gibbsite. wikipedia.orgMuch rarer than gibbsite. wikipedia.orgRare mineral. wikipedia.org

This table is generated based on available data and may not be exhaustive.

Interdisciplinary Research Landscape of Aluminum Hydroxide

The study of aluminum hydroxide extends across a broad and interdisciplinary research landscape, encompassing fields from materials science and chemistry to environmental science and pharmaceuticals. fortunebusinessinsights.comqingdaopengfeng.comresearchgate.net Its multifaceted nature makes it a valuable compound for a diverse range of scientific investigations and technological advancements.

In materials science , aluminum hydroxide is extensively researched as a flame retardant filler for polymers. atamanchemicals.comqingdaopengfeng.com When heated, it decomposes endothermically, releasing water vapor and absorbing a significant amount of heat, thereby inhibiting the spread of fire. atamanchemicals.com Research in this area focuses on optimizing its flame-retardant properties by controlling particle size and surface chemistry. Furthermore, it serves as a crucial precursor for the production of various aluminum compounds, including calcined aluminas, aluminum sulfate (B86663), and zeolites, which have widespread industrial applications. wikipedia.org The synthesis of advanced materials, such as nano-scale aluminum hydroxide particles, is an active area of research, opening up new possibilities for applications in electronics and coatings. fortunebusinessinsights.com

In the field of chemistry , aluminum hydroxide is a subject of fundamental research in areas such as crystallography and surface science. acs.orgacs.org The study of its polymorphic transformations provides a model system for understanding solid-state reaction mechanisms. cambridge.org It is also investigated for its catalytic properties and as a catalyst support. acs.orgqingdaopengfeng.com The surface chemistry of aluminum hydroxide is critical in applications like water treatment, where it acts as a flocculant to remove suspended particles. wikipedia.orgqingdaopengfeng.com

The environmental applications of aluminum hydroxide are another significant area of research. Its use in water purification as a coagulant is well-established. qingdaopengfeng.comepa.gov Additionally, research explores its potential for the removal of pollutants from water and its role in geochemical processes. iitk.ac.in

In the pharmaceutical and biomedical fields , aluminum hydroxide is utilized as an adjuvant in vaccines to enhance the immune response. qingdaopengfeng.comiitk.ac.in Nanostructured forms of aluminum hydroxide are also being investigated for their potential in cancer therapy by dysregulating the tumor microenvironment. acs.org

The breadth of research into aluminum hydroxide underscores its importance as a versatile and fundamentally interesting compound. The continuous exploration of its properties and applications across various scientific disciplines promises to yield further innovations and a deeper understanding of its complex behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH2O B1623493 Aluminum hydroxide (Al(OH)) CAS No. 20768-67-6

Properties

CAS No.

20768-67-6

Molecular Formula

AlH2O

Molecular Weight

44.997 g/mol

InChI

InChI=1S/Al.H2O/h;1H2

InChI Key

MHCAFGMQMCSRGH-UHFFFAOYSA-N

SMILES

O.[Al]

Canonical SMILES

O.[Al]

Origin of Product

United States

Polymorphism and Advanced Structural Characterization of Aluminum Hydroxide

Fundamental Polymorphs of Aluminum Trihydroxide

The primary polymorphs of aluminum trihydroxide are gibbsite, bayerite, nordstrandite, and doyleite. These structures are all built from layers of octahedrally coordinated aluminum ions sandwiched between two layers of hydroxyl groups.

Gibbsite, often designated as γ-Al(OH)₃, is the most common and stable polymorph of aluminum hydroxide (B78521). wikipedia.org Its structure is analogous to the basic structure of micas, consisting of stacked sheets of linked Al(OH)₆ octahedra. wikipedia.org Within each sheet, one-third of the possible octahedral sites are vacant, a feature described as dioctahedral. wisc.edu This arrangement results in electrically neutral layers. wikipedia.orgwisc.edu

The cohesion between these neutral sheets is relatively weak, maintained by residual bonds, which contributes to gibbsite's softness and perfect cleavage parallel to the basal plane. wikipedia.orgqut.edu.au The key distinguishing feature of gibbsite's structure is the stacking sequence of these layers. The hydroxyl groups of one layer are positioned directly opposite the hydroxyl groups of the adjacent layer, following an AB-BA sequence. researchgate.netresearchgate.net Gibbsite crystallizes in the monoclinic crystal system. wikipedia.org

PropertyValue
Crystal System Monoclinic wikipedia.org
Space Group P 2₁/n webmineral.com
Stacking Sequence AB-BA researchgate.netresearchgate.net
Cell Dimensions a = 8.641 Å, b = 5.07 Å, c = 9.719 Å, β = 94.566° webmineral.com

Bayerite, designated as α-Al(OH)₃, is another significant polymorph of aluminum trihydroxide. wikipedia.org Like gibbsite, it possesses a layered structure composed of Al(OH)₆ octahedra. unito.it The fundamental difference between bayerite and gibbsite lies in the stacking arrangement of these layers. researchgate.netunito.it

In bayerite, the layers are stacked in an AB-AB sequence. researchgate.netresearchgate.netresearchgate.net This means the hydroxyl groups of one layer are situated in the depressions between the hydroxyl groups of the layer below. qut.edu.au This structural variation leads to different physical and chemical properties compared to gibbsite. Bayerite also crystallizes in the monoclinic system. unito.itarizona.edu

PropertyValue
Crystal System Monoclinic arizona.edu
Space Group P2₁/a qut.edu.au
Stacking Sequence AB-AB researchgate.netresearchgate.netresearchgate.net
Cell Dimensions a = 5.0626 Å, b = 8.6719 Å, c = 9.4254 Å, β = 90.26° qut.edu.au

Nordstrandite is a rarer polymorph of Al(OH)₃. researchgate.net Its crystal structure is unique in that it incorporates a mixture of both gibbsite-like and bayerite-like stacking sequences. researchgate.net This results in an alternating ABAB and BABA stacking pattern. Nordstrandite crystallizes in the triclinic crystal system. mindat.orgwebmineral.com It is often found in bauxitic environments associated with carbonate rocks. researchgate.net

PropertyValue
Crystal System Triclinic mindat.orgwebmineral.com
Space Group P1 webmineral.com
Stacking Sequence Mixture of AB-AB and BA-BA researchgate.net
Cell Dimensions a = 6.148 Å, b = 6.936 Å, c = 5.074 Å, α = 95.76°, β = 99.06°, γ = 83.3° webmineral.com

Doyleite is the least common of the four aluminum trihydroxide polymorphs. researchgate.net It is structurally related to the other polymorphs, being built from the same fundamental layers of Al(OH)₆ octahedra. researchgate.net Doyleite also crystallizes in the triclinic system. webmineral.com Its specific stacking sequence distinguishes it from gibbsite, bayerite, and nordstrandite.

PropertyValue
Crystal System Triclinic webmineral.com
Space Group P1 webmineral.com
Stacking Sequence Unique, differs from other polymorphs
Cell Dimensions Not specified in provided search results

Aluminum Oxyhydroxides (AlOOH) in Relation to Aluminum Hydroxide Phases

Aluminum oxyhydroxides are compounds with the general formula AlOOH, representing a state of partial dehydration of aluminum trihydroxide. They are structurally and chemically related to the Al(OH)₃ polymorphs.

Boehmite, or γ-AlOOH, is a significant aluminum oxyhydroxide. researchgate.net It is a potential oxidation and dehydration product of aluminum hydroxide phases. aip.org The transformation from gibbsite to boehmite can occur in certain environments at elevated temperatures. acs.org

The crystal structure of boehmite is orthorhombic and consists of double sheets of edge-shared AlO₄(OH)₂ octahedra. qut.edu.auresearchgate.netaip.org These double layers are linked by hydrogen bonds. researchgate.net Boehmite is a precursor for various aluminum oxides and is used in applications such as catalyst supports and coatings. researchgate.net

PropertyValue
Chemical Formula γ-AlOOH researchgate.net
Crystal System Orthorhombic qut.edu.auresearchgate.net
Structure Double layers of AlO₄(OH)₂ octahedra aip.orgresearchgate.net
Relation to Al(OH)₃ Dehydration product acs.org

Advanced Synthesis Methodologies and Crystallization Mechanisms of Aluminum Hydroxide

Nucleation and Growth Kinetics

The formation of solid aluminum hydroxide (B78521) from a supersaturated solution is governed by the fundamental processes of nucleation and crystal growth. These kinetics are highly sensitive to various factors, influencing the final properties of the material.

Factors Governing Nucleation Rate and Polymorph Selectivity

The initial formation of a new solid phase, or nucleation, is a critical step that dictates the polymorph and microstructure of the resulting aluminum hydroxide. The rate of nucleation and the selection of a specific crystalline form are influenced by several interconnected factors.

The dissolution rate of aluminum-containing precursors is a key determinant of the supersaturation level in the solution, which in turn drives nucleation. The nature of the precursor itself plays a significant role. For instance, the hydrolysis of aluminum salts can lead to a variety of products depending on the conditions. researchgate.net

The pH of the solution is a dominant factor in polymorph selectivity. Different pH ranges favor the formation of distinct polymorphs of aluminum hydroxide, such as amorphous, boehmite, or bayerite. researchgate.netepa.gov For example, at pH values of 5 and 6, amorphous aluminum hydroxide is typically precipitated. researchgate.net As the pH increases to 7, boehmite becomes the stable phase, while in the pH range of 8 to 11, bayerite is predominantly formed. researchgate.net This strong dependence on pH highlights its role in controlling the nucleation pathway.

Temperature also exerts a significant influence on nucleation kinetics. Higher temperatures can increase the rate of nucleation and affect the relative stability of different polymorphs. researchgate.net For instance, the transformation from bayerite to the more thermodynamically stable gibbsite is promoted by an increase in temperature.

Crystal Growth Mechanisms

Once stable nuclei have formed, they grow into larger crystals through various mechanisms. The dominant growth mechanism can significantly impact the final particle size and morphology.

Agglomeration is a process where smaller particles collide and adhere to each other, forming larger aggregates. This is a common mechanism in the early stages of precipitation and can be influenced by factors such as stirring rate and the presence of additives. researchgate.net

Primary crystal growth involves the deposition of solute molecules from the solution onto the surface of existing crystals. The rate of primary growth is influenced by factors such as supersaturation, temperature, and the presence of impurities that can either promote or inhibit growth. The growth kinetics of nanosized aluminum hydroxide precursor particles have been found to be an order of magnitude slower than those of macroscopic gibbsite crystals under similar conditions. researchgate.net

Crystallization from Aqueous Solutions

The crystallization of aluminum hydroxide from aqueous solutions is a complex process involving the interplay of various solution parameters, the formation of intermediate species, and the transformation between different polymorphic forms.

Influence of Solution Parameters: pH, Concentration, Temperature, and Ionic Strength

The properties of the aqueous solution have a profound impact on the crystallization of aluminum hydroxide.

pH: As previously mentioned, pH is a critical parameter that dictates the polymorph of aluminum hydroxide. researchgate.netepa.gov The morphology of the particles also changes with pH, from ultrafine floccules at lower pH to larger, irregular agglomerates at higher pH values. researchgate.net

Concentration: The concentrations of both the aluminum species (Al(III)) and the precipitating agent (e.g., NaOH) are crucial. researchgate.netillinois.edu High concentrations of NaOH can favor the formation of gibbsite, while lower concentrations may lead to the precipitation of bayerite. illinois.edu The molar ratio of NaOH to Al(III) has been identified as a critical factor, with a specific ratio influencing a marked increase or decrease in the particle growth rate. researchgate.net

Temperature: Temperature affects both the nucleation and growth rates. researchgate.net Higher temperatures generally accelerate crystallization kinetics. researchgate.net The transformation between polymorphs is also temperature-dependent, with gibbsite formation being favored at higher temperatures.

Ionic Strength: The presence of other ions in the solution can influence the crystallization process. For instance, the addition of salts like NaCl can induce electrostatic destabilization of aluminum hydroxide nanoparticle suspensions, leading to agglomeration and precipitation. researchgate.net

ParameterEffect on Aluminum Hydroxide Crystallization
pH Determines the polymorph (amorphous at pH 5-6, boehmite at pH 7, bayerite at pH 8-11). researchgate.net
Concentration (NaOH) High concentrations favor gibbsite, while lower concentrations favor bayerite. illinois.edu
Concentration (Al(III)) Influences supersaturation and, consequently, nucleation and growth rates. researchgate.net
Temperature Higher temperatures increase nucleation and growth rates and promote the formation of gibbsite. researchgate.net
Ionic Strength Can induce agglomeration of nanoparticles. researchgate.net

Formation and Evolution of Intermediate Species and Polyoxocations

The crystallization of aluminum hydroxide does not always proceed directly from simple aluminum ions. Often, intermediate species, particularly polyoxocations, play a crucial role as precursors.

Polymorphic Transformation Pathways: Dissolution-Reprecipitation vs. In-situ Nucleation/Solid-State Transformation

Aluminum hydroxide can exist in several polymorphic forms, including gibbsite, bayerite, and nordstrandite, as well as the oxyhydroxide boehmite. The transformation from a metastable polymorph to a more stable one is a common phenomenon during the synthesis and aging of aluminum hydroxide.

The dominant mechanism for these transformations is generally considered to be dissolution-reprecipitation . researchgate.netresearchgate.net In this process, the more soluble, metastable phase dissolves, and the less soluble, more stable phase precipitates from the solution. This mechanism has been identified in the transformation of pseudoboehmite to bayerite and gibbsite to boehmite. researchgate.netresearchgate.net Evidence for this mechanism comes from studies showing that the rate of transformation is influenced by the rate of dissolution of the initial noncrystalline or poorly ordered aluminum oxides. researchgate.net

The transformation pathway can be complex, with a sequence of intermediate phases. For example, a proposed sequence for the polymorphic transformation in some systems is: Al-containing cluster → boehmite → bayerite → gibbsite. researchgate.net The relative rates of nucleation and growth of the different polymorphs determine the final product. For instance, if the growth rate of bayerite is significantly higher than that of gibbsite, bayerite may be the predominant product even though gibbsite is more thermodynamically stable.

In contrast to dissolution-reprecipitation, in-situ nucleation or solid-state transformation involves a direct structural rearrangement within the solid phase without significant dissolution. While dissolution-reprecipitation is the more commonly cited mechanism for aluminum hydroxide polymorph transformations in aqueous systems, the possibility of solid-state transformations under specific conditions cannot be entirely ruled out. However, studies comparing hydrothermal reactions to solid-state heating have shown that the transformations readily occur in the presence of a fluid, providing strong evidence for the dissolution-reprecipitation mechanism.

Specific Advanced Synthesis Routes

Advanced synthesis methodologies for aluminum hydroxide focus on achieving precise control over crystallinity, morphology, particle size, and purity. These methods are crucial for tailoring the material's properties for specialized applications, from catalyst supports to flame retardants and pharmaceutical adjuvants.

Controlled Precipitation Methods (e.g., from aluminum chloride, sodium aluminate solutions)

Controlled precipitation is a foundational technique for synthesizing aluminum hydroxide, where a supersaturated solution is destabilized to induce the formation of a solid phase. The careful management of reaction parameters is key to controlling the final product's characteristics.

Precipitation from aluminum salt solutions, such as aluminum chloride, is typically achieved by the slow addition of a base like sodium hydroxide. This process gradually increases the pH, leading to the hydrolysis of aluminum ions and the precipitation of amorphous or crystalline Al(OH)₃. The reaction proceeds as follows:

AlCl₃(aq) + 3NaOH(aq) → Al(OH)₃(s) + 3NaCl(aq) escholarship.org

If an excess of the base is added, the amphoteric aluminum hydroxide precipitate can redissolve to form soluble sodium aluminate. escholarship.org

Precipitation from sodium aluminate solutions is central to industrial processes like the Bayer process for alumina (B75360) production. In this method, supersaturated sodium aluminate liquor is seeded with fine crystals of aluminum hydroxide to promote precipitation. chemrxiv.org The process can be finely controlled to influence crystal growth and agglomeration. chemrxiv.org Alternative methods involve using precipitating agents other than seed crystals. For instance, formalin has been used to induce precipitation from sodium aluminate solutions, offering controlled conditions due to an induction period before the reaction begins, which ensures uniform distribution of the precipitant. researchgate.net

The table below summarizes key findings from research on controlled precipitation methods.

Starting MaterialPrecipitating Agent/MethodKey ParametersResulting Product/Morphology
Aluminum Chloride (aq)Sodium Hydroxide (aq)Slow addition of NaOHWhite precipitate of Al(OH)₃
Sodium Aluminate (aq)Seed Crystals (Bayer Process)Temperature, concentration, seed propertiesCrystalline aluminum hydroxide (gibbsite)
Sodium Aluminate (aq)FormalinNa₂O/Al₂O₃ molar ratio, concentrationAl(OH)₃ with high pore volume and specific surface area
Sodium Aluminate (aq)Aluminum Sulfate (B86663) (for seed prep)Temperature (25 °C)Active, agglomerated seed for enhanced precipitation

Hydrothermal Synthesis Approaches

Hydrothermal synthesis involves crystallization from aqueous solutions under conditions of high temperature and pressure. This method facilitates the formation of highly crystalline materials and allows for precise control over the polymorph and morphology of aluminum hydroxide.

The process typically uses an aluminum-containing precursor, such as an aluminum salt, freshly precipitated aluminum hydroxide gel, or even metallic aluminum, which is heated in water within a sealed vessel (autoclave). nih.govdaneshyari.com The elevated temperature and pressure increase the solubility of the precursor and promote the crystallization of stable phases. For instance, hydrothermal treatment of anodic aluminum oxide (AAO) membranes can produce arrays of aluminum oxy-hydroxide (boehmite) nanorods and nanotubes. nih.gov Similarly, hydrothermal synthesis starting from aluminum nanopowder can yield a mixture of boehmite and gibbsite. daneshyari.com

The choice of precursor and additives can significantly influence the outcome. Research has shown that introducing oxalic acid into the hydrothermal synthesis of aluminum hydroxide from aluminum isopropoxide can alter the resulting morphology from hexagonal boehmite to a spear-shaped boehmite/gibbsite mixed structure. nih.gov This mixed-phase precursor was found to transform into α-alumina at significantly lower temperatures (below 900 °C) compared to pure boehmite precursor (above 1200 °C). nih.gov

The following table outlines the impact of different hydrothermal conditions on the final product.

PrecursorTemperatureAdditive(s)Resulting Phase(s)Morphology
Anodic Aluminum Oxide120-200 °CNoneBoehmite (AlOOH)Nanorods, Nanotubes
Aluminum Nanopowder92-94 °CNoneBoehmite, Gibbsite, residual AlAgglomerates of various shapes
Aluminum Isopropoxide200 °CNoneBoehmiteHexagonal shape
Aluminum Isopropoxide200 °COxalic AcidBoehmite/Gibbsite mixtureSpear-shaped

Sol-Gel Processes for Controlled Morphology

The sol-gel process is a versatile wet-chemical technique used for fabricating materials with controlled porosity and morphology. The method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For aluminum hydroxide, this is typically achieved through the hydrolysis and polycondensation of aluminum precursors.

Common precursors include aluminum alkoxides (e.g., aluminum isopropoxide) or inorganic aluminum salts (e.g., aluminum nitrate (B79036), aluminum chloride, aluminum sulfate). researchgate.netescholarship.org The general stages of the process are:

Hydrolysis: The precursor reacts with water, replacing alkoxide or other groups with hydroxyl groups.

Condensation: The hydroxylated molecules react with each other to form Al-O-Al bridges, releasing water or alcohol. This process leads to the formation of a three-dimensional network, resulting in gelation.

Aging & Drying: The gel is aged to strengthen the network and then dried to remove the solvent, which can produce a xerogel or aerogel depending on the drying method.

Calcination: The dried gel is often heat-treated to form various crystalline phases of alumina.

The sol-gel method allows for the synthesis of pseudoboehmite, a poorly crystalline form of boehmite, which upon thermal treatment can transform into various transitional aluminas (e.g., γ, η, θ) before finally converting to highly crystalline α-alumina at temperatures around 1200 °C. escholarship.org The choice of precursor salt can influence the temperature at which this final transformation occurs. escholarship.org

PrecursorSynthesis ConditionsIntermediate ProductFinal Product (after calcination)
Aluminum NitrateAqueous medium, 80 °C, pH 9Pseudoboehmiteα-alumina (~1200 °C)
Aluminum ChlorideAqueous medium, 80 °C, pH 9Pseudoboehmiteα-alumina (~1200 °C)
Aluminum SulfateAqueous medium, 80 °C, pH 9Pseudoboehmiteα-alumina (~1100 °C)
Aluminum AlkoxidesHydrolysis & PolycondensationAmorphous Al-monohydroxide or BoehmitePorous alumina films/monoliths

Glycothermal Ageing for Nanostructured Precursors

Glycothermal synthesis is a subset of solvothermal processes where a glycol, such as ethylene (B1197577) glycol, is used as the solvent instead of water. This method is employed to produce nanostructured materials, leveraging the different solvent properties of glycols, including higher boiling points and different coordination behaviors compared to water.

In the context of aluminum hydroxide, a glycothermal ageing process would involve heating an aluminum-containing precursor in a glycol medium. The higher temperature achievable allows for rapid dissolution and recrystallization of precursor materials, promoting the formation of uniform, nanostructured particles. The glycol can also act as a capping agent, adsorbing onto the surface of the growing nanocrystals and directing their growth to achieve specific morphologies. While detailed studies focusing specifically on the glycothermal ageing of aluminum hydroxide precursors are less common than hydrothermal routes, the principles of solvothermal synthesis suggest it is a viable method for producing nanostructured aluminum hydroxides and oxyhydroxides with controlled size and shape.

Carbonation-Induced Crystallization from Aluminate Solutions

Carbonation-induced crystallization is a widely used method for precipitating aluminum hydroxide from alkaline aluminate solutions, such as sodium or potassium aluminate. The process involves introducing carbon dioxide (CO₂) gas into the solution, which reacts with the alkali to reduce the pH and destabilize the soluble aluminate ions [Al(OH)₄]⁻, causing Al(OH)₃ to precipitate.

The final crystalline phase of the aluminum hydroxide is highly dependent on the reaction conditions.

Temperature: Higher temperatures (e.g., 70-80 °C) tend to favor the formation of the thermodynamically more stable gibbsite phase. nih.gov

Caustic Concentration: At high caustic concentrations, the reaction is thermodynamically controlled, also favoring gibbsite. nih.gov

pH and Carbonate Concentration: At lower temperatures and caustic concentrations, the reaction is kinetically controlled, and bayerite often forms as the predominant product. nih.gov The concentration of carbonate ions is a key factor; high concentrations of sodium carbonate (e.g., >60 g/L) can lead to the co-precipitation of an unwanted phase, dawsonite (B1143670) [NaAlCO₃(OH)₂]. nih.gov

Seeding the solution with existing Al(OH)₃ particles can improve the particle size and conversion rate of the product.

The following table details the influence of process parameters on the precipitated product.

ParameterConditionDominant PolymorphRationale
TemperatureLow (~40 °C)BayeriteKinetically controlled product
TemperatureHigh (~80 °C)GibbsiteThermodynamically stable product
Caustic ConcentrationLowBayeriteKinetically controlled product
Caustic ConcentrationHighGibbsiteThermodynamically stable product
Na₂CO₃ ConcentrationLow (<40 g/L)Bayerite/BoehmiteAvoids dawsonite formation
Na₂CO₃ ConcentrationHigh (>60 g/L)DawsoniteCo-precipitation occurs
pH (initial)11 (at 80 °C)BayeriteFavorable for bayerite formation

Dissolution-Based Synthesis of Discrete Polyoxohydroxoaluminum Clusters (e.g., octamers)

Beyond the synthesis of bulk crystalline phases, advanced methods have been developed to isolate discrete, water-soluble polyoxohydroxoaluminum clusters. These clusters serve as important models for understanding aluminum mineral structures and aqueous geochemistry.

A notable example is the facile synthesis of the aluminum hydroxide octamer, Al₈(OH)₁₄(H₂O)₁₈₅ (Al₈), through a simple dissolution method. nih.gov This technique involves the dissolution of aluminum-containing minerals in acidic sulfate solutions, mimicking conditions that might be found in environments affected by acid mine drainage. nih.gov The structure of this discrete cluster has been confirmed through single-crystal X-ray diffraction and shown to persist in solution. nih.gov This dissolution approach provides a scalable route to produce pure, discrete Al clusters suitable for materials science applications. nih.gov

Another approach is the dissolution-precipitation route, where bulk Al(OH)₃ microagglomerates are first dissolved in a concentrated NaOH solution at elevated temperatures (e.g., 115 °C). escholarship.org The resulting sodium aluminate solution is then diluted and aged at room temperature, leading to the re-precipitation of Al(OH)₃ as nanostructures. The process can be influenced by the addition of nanoseeds or surfactants to control the morphology of the final nanoprecipitate. escholarship.org

Sustainable and Green Synthesis Strategies

The paradigm of chemical synthesis is progressively shifting towards sustainability, driven by the need to minimize environmental impact and enhance resource efficiency. In the context of aluminum hydroxide (Al(OH)₃) production, this has led to the exploration of novel green strategies, including the use of unique reaction media and the valorization of industrial waste streams.

Liquid Metal Reaction Media

A pioneering green synthesis approach utilizes liquid metals, such as gallium-based alloys, as a reaction environment. scispace.comuq.edu.auresearchgate.net This method offers a sustainable and rapid route to produce low-dimensional morphologies of aluminum oxide hydroxides like boehmite (γ-AlOOH), a closely related precursor to aluminum hydroxide. scispace.comuq.edu.au In this process, aluminum is dissolved in a room-temperature liquid metal alloy (e.g., galinstan). scispace.comresearchgate.net When this alloy is exposed to water, the aluminum selectively reacts at the liquid metal-water interface to form aluminum hydroxide structures. scispace.com

A key advantage of this technique is its sustainability; the liquid metal solvent is not consumed in the reaction and can be fully recovered and reused for subsequent synthesis cycles, creating a zero-waste loop for the reaction medium. scispace.comuq.edu.auresearchgate.net This process is not only green but also scalable and can be directed to produce specific nanostructures, such as two-dimensional nanosheets or one-dimensional nanofibers, by controlling the reaction interface (liquid water vs. water vapor). uq.edu.auresearchgate.net This method represents a significant departure from conventional energy-intensive processes, offering a low-cost and efficient pathway to high-value aluminum compounds. scispace.com

Waste Utilization

Another cornerstone of green synthesis is the principle of a circular economy, where waste from one process becomes a valuable raw material for another. Several strategies have been developed to produce aluminum hydroxide from various aluminum-containing waste products, mitigating landfill issues and creating value from refuse. ijisrt.comqingdaopengfeng.comresearchgate.net

Aluminum Foil Waste: Post-consumer aluminum foil is a readily available raw material. ijisrt.com A typical green synthesis process involves digesting the aluminum foil waste (AFW) in an acid, such as hydrochloric acid (HCl), to form aluminum chloride (AlCl₃). ijisrt.com Following this, a precipitating agent like sodium hydroxide (NaOH) is used to precipitate aluminum hydroxide (Al(OH)₃). ijisrt.com This simple and cost-effective co-precipitation method effectively transforms a common household waste product into a useful chemical compound. ijisrt.com

Industrial Sludge and Dross: Aluminum hydroxide sludge (AHS), a problematic waste from various industrial processes, can be repurposed. ijcce.ac.ir For instance, AHS has been used in the green synthesis of doped adsorbents for treating textile wastewater, demonstrating a "waste-to-resource" approach. ijcce.ac.ir Similarly, aluminum dross, a hazardous by-product of the aluminum industry, can be processed through hydrometallurgical methods to recover aluminum and synthesize valuable products like alum and cryolite, showcasing a reliable recycling method. researchgate.net

Alumina-Silica Based Waste: Hazardous solid wastes containing alumina and silica (B1680970) can also be treated to synthesize aluminum hydroxide, further highlighting the versatility of waste valorization in green chemical production. dntb.gov.ua

These waste utilization strategies align with the principles of green chemistry by minimizing waste generation and utilizing existing resources, thereby reducing the environmental footprint associated with traditional aluminum hydroxide production from bauxite (B576324) ore. qingdaopengfeng.com

Morphology and Particle Size Control in Synthesis

The functionality of aluminum hydroxide in various applications is intrinsically linked to its physical characteristics, such as morphology, particle size, and size distribution. Consequently, significant research has been dedicated to controlling these parameters during synthesis.

Directed Synthesis of Nanostructured Aluminum Hydroxide

The synthesis of aluminum hydroxide with specific nanoscale architectures (nanoparticles, nanofibers, nanosheets) is crucial for advanced applications.

The liquid metal synthesis technique is a prime example of directed synthesis. scispace.comuq.edu.au By manipulating the reaction conditions, it is possible to grow specific low-dimensional structures. Exposing the aluminum-containing liquid metal alloy to liquid water tends to produce two-dimensional (2D) sheets, while exposure to water vapor promotes the growth of one-dimensional (1D) fibers. uq.edu.auresearchgate.net These atomically thin nanosheets possess an extremely high surface area, a property highly desirable in catalysis and filtration. scispace.com

Nanoparticles of aluminum hydroxide can also be synthesized from industrial residues, such as those from aluminum anodization processes. researchgate.net Through a precipitation method in an aqueous medium, the synthesis can be controlled to produce nanoparticles. researchgate.net The resulting materials have been successfully tested as flame-retardant additives in polymers, demonstrating that waste-derived nanostructures can exhibit high performance for industrial applications. researchgate.net

Impact of Synthesis Parameters on Particle Size Distribution and Uniformity

Achieving a narrow particle size distribution and a uniform morphology is critical for ensuring consistent material performance. This is accomplished by carefully controlling various synthesis parameters. Studies utilizing waste materials like aluminum foil have systematically investigated the influence of reaction conditions on the final product. ijisrt.com

Key parameters that affect particle size and precipitation efficiency include:

pH: The pH of the solution during the precipitation step is a critical factor. Research has shown that there is an optimal pH for maximizing the precipitation of Al(OH)₃. For instance, in a system using aluminum chloride and sodium hydroxide, the best pH to precipitate aluminum hydroxide was found to be 9. ijisrt.com Deviating from the optimal pH can affect both the yield and the purity of the product.

Reagent Concentration: The concentration of the acid used for digestion and the base used for precipitation influences the reaction kinetics and, consequently, the particle formation process. researchgate.net For the digestion of aluminum foil waste, a 5M concentration of HCl was identified as optimal. ijisrt.com

Temperature: Temperature plays a role in both the dissolution of the raw material and the subsequent precipitation and aging of the aluminum hydroxide particles. While higher temperatures can favor the dissolution of precursors, they also influence the final crystalline phase and particle morphology. researchgate.nettandfonline.com For example, after precipitation, the aluminum hydroxide is typically dried and can be calcined at various temperatures to convert it into different phases of alumina, with the temperature directly affecting the resulting structure. ijisrt.com

By fine-tuning these parameters, it is possible to control the nucleation and growth of aluminum hydroxide crystals, thereby tailoring the particle size distribution and ensuring the production of a uniform, fit-for-purpose material.

Advanced Spectroscopic and Microscopic Characterization Techniques in Aluminum Hydroxide Research

Spectroscopic Analysis

Spectroscopic techniques are pivotal in understanding the vibrational and electronic properties of aluminum hydroxide (B78521), offering information on its molecular structure and chemical environment.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the structural characteristics of aluminum hydroxide polymorphs. These methods probe the vibrational modes of atoms and molecules, which are sensitive to the local chemical environment and crystal structure.

In the analysis of aluminum hydroxide, the hydroxyl (OH) stretching and bending vibrations are of particular interest. The IR and Raman spectra of different Al(OH)₃ polymorphs, such as gibbsite, bayerite, and nordstrandite, exhibit distinct bands in the high-frequency region (3000-3700 cm⁻¹) corresponding to OH stretching modes and in the low-frequency region (< 1100 cm⁻¹) related to Al-O-H bending and Al-O stretching modes. bohrium.comias.ac.in The number and position of these bands are determined by the crystal symmetry and the nature of hydrogen bonding within the structure. ias.ac.in

For instance, IR spectrophotometry has been shown to be more sensitive than X-ray diffraction in detecting subtle structural changes in aluminum hydroxide gel as it ages. nih.gov Changes in the shape and position of IR peaks indicate an increasing degree of structural order over time, which can correlate with changes in chemical reactivity. nih.gov

Key Vibrational Modes for Aluminum Hydroxide Polymorphs:

OH Stretching: Multiple bands observed between 3300 cm⁻¹ and 3700 cm⁻¹ are characteristic of the different hydroxyl environments within the crystal lattice. The sharpness and position of these bands provide information on the strength of hydrogen bonding.

Al-O-H Bending: Bands appearing in the 900 cm⁻¹ to 1100 cm⁻¹ range are assigned to the bending vibrations of the hydroxyl groups.

Al-O Stretching: The region below 800 cm⁻¹ is dominated by the stretching and bending modes of the Al-O bonds within the alumina (B75360) octahedral layers.

The complementary nature of IR and Raman spectroscopy is crucial for a complete structural analysis. Due to selection rules, some vibrational modes may be active in Raman but not in IR, and vice-versa. ias.ac.in For crystals with a center of symmetry, the rule of mutual exclusion applies, meaning that vibrations that are Raman active are IR inactive, and vice versa. ias.ac.in

Table 1: Characteristic Infrared and Raman Frequencies (cm⁻¹) for Aluminum Hydroxide.
Vibrational ModeInfrared (IR) Frequency RangeRaman Frequency RangeStructural Information
O-H Stretching3300 - 37003300 - 3700Indicates the nature and strength of hydrogen bonding between hydroxyl layers.
Al-O-H Bending950 - 1050950 - 1050Reflects the geometry of the hydroxyl groups bonded to aluminum.
Al-O Stretching400 - 800300 - 600Corresponds to the vibrations of the aluminum-oxygen backbone in the crystal lattice.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ²⁷Al NMR, is a powerful tool for investigating the local coordination environment of aluminum atoms in aluminum hydroxide. pnnl.gov The ²⁷Al nucleus is highly suitable for NMR studies due to its 100% natural abundance. pnnl.gov However, as a quadrupolar nucleus (spin 5/2), its NMR spectra can be broadened, necessitating techniques like Magic Angle Spinning (MAS) to obtain high-resolution data. pnnl.gov

²⁷Al NMR can effectively distinguish between different aluminum coordination states, such as tetrahedrally (AlO₄), pentahedrally (AlO₅), and octahedrally (AlO₆) coordinated aluminum. pnnl.govcuni.cz The chemical shift in the ²⁷Al NMR spectrum is directly correlated with the coordination number. mdpi.com

Octahedral Al (AlO₆): Resonates in the range of -30 to 30 ppm. mdpi.com This is the dominant coordination state in crystalline aluminum hydroxide polymorphs like gibbsite. pnnl.gov

Pentahedral Al (AlO₅): Resonates at a lower field compared to octahedral Al.

Tetrahedral Al (AlO₄): Resonates at the lowest field shifts, typically between 50 and 80 ppm. mdpi.com

Research has utilized high-field ²⁷Al MAS NMR to observe transitional tetrahedral and pentahedral aluminum species on the surface of growing gibbsite crystals, even at concentrations below 1%. pnnl.gov The ratio of these different coordination sites can be related to the material's crystallinity and synthesis method. pnnl.gov For example, amorphous aluminum hydroxide gel precursors contain a significant amount of lower-coordinated Al sites (pentahedral and tetrahedral), which gradually transform into octahedrally coordinated sites during crystallization into gibbsite. pnnl.gov Studies on the neutralization of aluminum hydroxide gels have also used ²⁷Al NMR to identify the various soluble aluminum-containing species that form. nih.gov

Table 2: ²⁷Al NMR Chemical Shift Ranges and Corresponding Aluminum Coordination Environments.
Coordination EnvironmentTypical Chemical Shift Range (ppm)Occurrence in Aluminum Hydroxide
Octahedral (AlO₆)-30 to 30Dominant in crystalline phases (e.g., gibbsite). pnnl.gov
Pentahedral (AlO₅)30 to 50Transitional species on surfaces and in amorphous phases. pnnl.gov
Tetrahedral (AlO₄)50 to 80Found in amorphous precursors and on surfaces. pnnl.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material's surface. carleton.edu It is particularly valuable for studying the surface chemistry of aluminum hydroxide, including surface contamination, corrosion, and adsorption phenomena. carleton.edudiva-portal.org

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these photoelectrons is characteristic of the element and its chemical (oxidation) state. For aluminum hydroxide, XPS can be used to analyze the Al 2p and O 1s core levels. However, differentiating between aluminum oxides (Al₂O₃) and hydroxides (Al(OH)₃, AlOOH) using only the Al 2p peak can be challenging due to overlapping binding energies. xpsfitting.com

A more effective approach involves curve fitting the O 1s peak, which can be deconvoluted into components representing oxide (O²⁻) and hydroxide (OH⁻) species. researchgate.net This allows for the quantification of the hydroxide concentration on the aluminum surface. researchgate.net XPS has been successfully applied to characterize the corrosion products on aluminum alloys, identifying the formation of aluminum hydroxide (Al(OH)₃). diva-portal.org Furthermore, it is used to study the adsorption of ions onto aluminum (hydr)oxide surfaces by detecting changes in the chemical state of the surface elements and the adsorbed species, providing insights into the adsorption mechanism. tandfonline.com

Table 3: Typical Binding Energies in XPS Analysis of Aluminum Hydroxide Surfaces.
Core LevelSpeciesApproximate Binding Energy (eV)Information Obtained
Al 2pAl-O / Al-OH~74-75Presence of oxidized aluminum; differentiation between oxide and hydroxide is difficult. xpsfitting.comresearchgate.net
O 1sO²⁻ (Oxide)~531Quantification of surface oxide vs. hydroxide concentration through peak deconvolution. researchgate.net
OH⁻ (Hydroxide)~532

Diffraction Techniques

Diffraction techniques are essential for determining the crystal structure and phase composition of aluminum hydroxide.

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases of aluminum hydroxide and assessing their degree of crystallinity. wjygy.com.cn Each crystalline polymorph of Al(OH)₃ (gibbsite, bayerite, nordstrandite) and aluminum oxyhydroxide (boehmite) has a unique crystal structure, which results in a characteristic X-ray diffraction pattern. arizona.eduresearchgate.net

By comparing the diffraction pattern of an unknown sample to standard patterns from databases, the specific phases present can be identified. wjygy.com.cn For example, the formation of different phases is highly dependent on synthesis conditions like pH. Amorphous aluminum hydroxide is often formed at acidic pH (5-6), boehmite at neutral pH (~7), and bayerite under alkaline conditions (pH 8-11). researchgate.net

The sharpness of the diffraction peaks is related to the crystallinity of the material. Sharp, well-defined peaks indicate a highly crystalline material, while broad, diffuse peaks suggest an amorphous or poorly crystalline (nanocrystalline) nature. arizona.edusemanticscholar.org XRD is also used to monitor phase transformations that occur during processes like calcination, where aluminum hydroxide is converted to various forms of alumina. researchgate.net For instance, the transformation of aluminum hydroxide to gamma-alumina can be observed through the appearance of characteristic alumina peaks at higher calcination temperatures. researchgate.net

Table 4: Key X-ray Diffraction Peaks for Common Aluminum Hydroxide Phases (Cu Kα radiation).
PhaseKey 2θ Positions (°) and (hkl) planesCrystal System
Gibbsite (γ-Al(OH)₃)~18.3 (002), ~20.3 (110)Monoclinic
Bayerite (α-Al(OH)₃)~18.8 (001), ~20.5 (110)Monoclinic
Boehmite (γ-AlOOH)~14.5 (020), ~28.2 (120), ~38.3 (031)Orthorhombic
AmorphousBroad, diffuse humps instead of sharp peaksN/A

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques for characterizing the structure of materials over a wide range of length scales, from angstroms to hundreds of nanometers. excillum.commalvernpanalytical.com

SAXS probes larger structural features by measuring scattering at very small angles (typically < 5°). malvernpanalytical.com It is ideal for determining the size, shape, and distribution of nanoparticles, as well as characterizing porosity and the structure of colloids and gels in solution. excillum.commalvernpanalytical.com For aluminum hydroxide, SAXS can provide information on the morphology of primary particles and aggregates in suspensions, which is crucial for understanding its behavior in applications like coatings and fillers.

WAXS measures scattering at higher angles and provides information similar to conventional XRD. malvernpanalytical.com It is sensitive to the atomic-scale structure, allowing for the identification of crystalline phases and the determination of crystallinity. malvernpanalytical.comrug.nl

The combination of SAXS and WAXS in a single experiment allows for a comprehensive analysis of the hierarchical structure of materials like aluminum hydroxide, simultaneously probing both the nanoscale morphology (particle size and shape) and the atomic-level crystal structure (phase identification). univ-rennes.fryoutube.com This is particularly useful for studying dynamic processes like particle formation and phase transformations in-situ. youtube.com

Electron Microscopy and Imaging

Electron microscopy techniques are indispensable for visualizing the morphology, particle size, and internal microstructure of aluminum hydroxide at high resolution.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, morphology, and particle size of aluminum hydroxide powders. mdpi.com SEM analysis reveals that Al(OH)₃ can exist in various morphologies, including porous, spongy plates, and irregular shapes, often forming agglomerates of very fine particles. researchgate.net The particle sizes can range from the nanometer to the micrometer scale. researchgate.netmdpi.com

Studies have shown that the morphology of aluminum hydroxide crystals can be influenced by synthesis conditions, such as the presence of organic solvents like methanol (B129727), which can lead to a transition from acicular (needle-like) to lamellar (plate-like) crystals. ceed.wa.edu.au For example, SEM images of aluminum hydroxide obtained from the oxidation of aluminum pellets show hexagonal crystals. researchgate.net The tendency of fine particles to agglomerate is a common observation in SEM studies. researchgate.net Thermal treatment also significantly alters the morphology; for instance, as the temperature increases from 1100-1500 °C, microcracks can merge to form a "coral-like" microstructure consisting of dense α-Al₂O₃ filaments and interconnected pores. researchgate.netresearchgate.net

Table 1: SEM-Observed Morphologies of Aluminum Hydroxide

ConditionObserved MorphologyTypical Size RangeSource
Synthesized from aluminum drossPorous, spongy plates, irregular shapes in agglomerates5 - 15 µm researchgate.net
Crystallized with increasing methanol concentrationTransition from acicular to lamellar crystalsNot specified ceed.wa.edu.au
Obtained by oxidation of aluminum pelletsHexagonal crystalsNot specified researchgate.net
Thermally treated at 1100-1500 °CCoral-like, dense filaments with interconnected poresNot specified researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the detailed characterization of the internal microstructure, crystallinity, and transformation pathways of aluminum hydroxide. tandfonline.comnih.gov TEM is essential for visualizing the nanoscale features of individual particles and their aggregates. tandfonline.com

Research has utilized TEM to confirm the crystalline nature of Al(OH)₃ particles and to observe their shape at the nanoscale. nih.gov For example, some preparations of aluminum hydroxide adjuvants have been shown by TEM to consist of aggregates of platy nanoparticles. nih.gov TEM analysis of thermally treated Al(OH)₃ reveals the microstructural evolution during phase transitions. researchgate.net For instance, as gibbsite (Al(OH)₃) is heated, TEM can be used to observe the formation of intermediate phases like boehmite (AlO(OH)) and eventually different forms of alumina (Al₂O₃), providing insights into the transformation mechanisms at the nanoscale. researchgate.net The technique allows for the direct visualization of features such as crystal defects, grain boundaries, and the porous network that develops during dehydration and calcination. researchgate.net

Thermal Analysis for Phase Transition Studies

Thermal analysis techniques are fundamental for studying the dehydration and phase transformations that aluminum hydroxide undergoes upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic events. uni-siegen.deeag.com The first derivative of the TGA curve, known as Differential Thermogravimetry (DTG), helps to more clearly identify the temperatures at which the most significant mass loss occurs. u-szeged.hu

When aluminum hydroxide is heated, it undergoes a series of dehydration and phase transformation steps that are clearly identifiable by TGA/DTA. icm.edu.pl A typical analysis shows a major mass loss corresponding to the theoretical value of 34.6% for the complete conversion of Al(OH)₃ to Al₂O₃. researchgate.net The process generally occurs in distinct stages:

Dehydration to Boehmite/Amorphous Alumina: An initial endothermic peak is observed, often between 215 and 260 °C, corresponding to the partial dehydroxylation of gibbsite to form boehmite (AlO(OH)) or amorphous phases. icm.edu.plmdpi.com

Further Dehydration: A second, more significant endothermic event typically occurs at higher temperatures (e.g., around 282 °C for bayerite), representing the main dehydration step. researchgate.net The total mass loss in these initial stages aligns with the conversion of Al(OH)₃ to Al₂O₃. researchgate.net

Crystallization of Alumina: At much higher temperatures (e.g., 950 to 980 °C), an exothermic peak may appear in the DTA curve without a corresponding mass loss in the TGA curve. uni-siegen.de This represents the recrystallization of the dehydrated, often amorphous, alumina into crystalline forms like γ-Al₂O₃. uni-siegen.demdpi.com

The precise temperatures of these transitions can be influenced by factors such as particle size and heating rate. icm.edu.plmdpi.com For instance, finer particles tend to show decomposition at lower temperatures. mdpi.com

Table 2: Typical Thermal Events in the Analysis of Aluminum Hydroxide

Temperature Range (°C)TechniqueObserved EventAssociated Mass Loss (%)Source
215 - 260DSC/DTAPartial dehydroxylation of gibbsite (Endotherm)~5.6 mdpi.com
~282DTADehydration of bayerite (Endotherm)Total of ~34.5 researchgate.net
up to 700TGAGradual mass loss completion
950 - 980DTARecrystallization of dehydrated kaolin (B608303) (Exotherm)None uni-siegen.de

Electrokinetic Measurements

Electrokinetic measurements, primarily through the determination of zeta potential, are used to characterize the surface charge properties of aluminum hydroxide particles in a liquid medium. The zeta potential is the electric potential at the slipping plane of a particle and is a key indicator of the stability of colloidal dispersions. cam.ac.uk

Aluminum hydroxide particles in aqueous suspension typically exhibit a positive surface charge at neutral or acidic pH. nih.gov The isoelectric point (pI), where the net surface charge is zero, is reported to be around pH 11 for aluminum hydroxide. mdpi.com Below this pH, the surface hydroxyl groups can accept protons, leading to a positive zeta potential. nih.gov

The magnitude of the zeta potential is influenced by several factors, including particle size, pH, and the presence of adsorbed species. nih.govresearchgate.net For example, aluminum hydroxide nanoparticles have been observed to have a more positive zeta potential than microparticles, which is attributed to their larger surface area and a greater number of surface metallic hydroxyl groups. nih.gov The adsorption of negatively charged molecules, such as certain proteins or oligonucleotides, onto the surface of aluminum hydroxide can lead to a decrease in the zeta potential, eventually causing charge reversal if adsorption is substantial. biopharminternational.com

Table 3: Zeta Potential of Aluminum Hydroxide Under Different Conditions

MaterialConditionZeta Potential (mV)Source
Aluminum hydroxide nanoparticlesUnspecified> 30 mV nih.gov
Aluminum hydroxide microparticlesUnspecified< 30 mV nih.gov
OVA-adsorbed nanoparticlespH not specified16 ± 1.8 nih.gov
OVA-adsorbed microparticlespH not specified-23 ± 1.9 nih.gov
Aluminum hydroxide flocpH < 8.1Positive researchgate.net

Zeta Potential Measurements for Surface Charge Characterization and Adsorption Phenomena

Zeta potential is a critical parameter in the study of aluminum hydroxide, offering profound insights into its surface chemistry and colloidal stability. It represents the electrical potential at the slipping plane, which is the boundary separating the layer of ions moving with the particle in an electric field from the bulk liquid. azom.com The magnitude of the zeta potential is indicative of the electrostatic repulsion or attraction between particles, and its sign (positive or negative) reveals the nature of the particle's surface charge. This measurement is fundamental for characterizing aluminum hydroxide's surface in aqueous environments and understanding its interactions with various substances.

The surface of aluminum hydroxide is dominated by hydroxyl groups (Al-OH). In an aqueous solution, these groups can undergo protonation (Al-OH + H⁺ ⇌ Al-OH₂⁺) or deprotonation (Al-OH ⇌ Al-O⁻ + H⁺) depending on the pH of the medium. This behavior means that the surface charge of aluminum hydroxide is highly dependent on pH. azom.com At low pH, the surface becomes positively charged due to protonation, while at high pH, it becomes negatively charged due to deprotonation.

A key characteristic derived from zeta potential measurements is the isoelectric point (IEP), which is the pH at which the zeta potential is zero, and the net surface charge is neutral. At the IEP, the colloidal stability of aluminum hydroxide is often at its minimum, leading to particle aggregation. The IEP of aluminum hydroxide can vary depending on its crystalline form, purity, and the ionic composition of the surrounding solution. sci-hub.se For instance, the IEP for aluminum hydroxide precipitates derived from aluminum nitrate (B79036) is consistently around pH 9. sci-hub.se In contrast, for precipitates from aluminum sulfate (B86663) (alum), the IEP shifts to a more acidic pH as the salt concentration increases, reaching approximately pH 5 at a concentration of 10 mmol L⁻¹. sci-hub.se Other studies have reported the point of zero charge for electro-generated aluminum hydroxides to be around pH 8. researchgate.net

The following table illustrates the typical relationship between pH and the zeta potential of aluminum hydroxide precipitates formed from different aluminum salts.

pHZeta Potential (mV) - from Al(NO₃)₃ sci-hub.seZeta Potential (mV) - from Al₂(SO₄)₃ sci-hub.se
5~47&lt;14 (shifts to ~0 at 10 mmol L⁻¹)
6High positive value&lt;14
729.3&lt;14
8Decreasing positive valueLow positive value
9~0 (Isoelectric Point)Negative value

Zeta potential analysis is also indispensable for investigating adsorption phenomena at the aluminum hydroxide surface. The surface charge dictates how aluminum hydroxide interacts with and adsorbs ions and molecules from a solution. This is particularly relevant in applications such as water treatment, where aluminum hydroxide flocs are used to remove contaminants, and in vaccine formulations, where it serves as an adjuvant to adsorb antigens. researchgate.netnih.gov

The adsorption of ions, especially anions, can significantly alter the zeta potential. Sulfate ions, for example, are known to specifically adsorb to the aluminum hydroxide surface, resulting in a significantly lower positive zeta potential compared to systems with nitrate ions. sci-hub.se Phosphate (B84403) ions have an even more pronounced effect; they can adsorb so strongly that they cause a charge reversal from positive to negative. Research has shown that in a pH 7.4 buffer, the zeta potential of a commercial Al(OH)₃ adjuvant was +26 mV, but the addition of 5 mmol/L of phosphate changed the zeta potential to -16 mV. nih.gov

This charge modification is crucial for controlling the adsorption of other molecules, like proteins. A positively charged aluminum hydroxide surface will readily adsorb negatively charged proteins via electrostatic attraction. nih.gov For example, ovalbumin, a protein with an isoelectric point of 4.7, is negatively charged at neutral pH and adsorbs onto positively charged aluminum hydroxide particles. This adsorption process neutralizes the surface charge, causing the zeta potential to become less positive or even negative. nih.gov Similarly, the adsorption of the oligonucleotide CpG 1018 onto aluminum hydroxide can decrease the zeta potential from approximately +30 mV to -10 mV, which can influence the colloidal stability of the formulation. mdpi.com

The table below summarizes findings from various studies on how different adsorbates affect the zeta potential of aluminum hydroxide.

AdsorbateInitial Al(OH)₃ Zeta Potential (mV)ConditionsFinal Zeta Potential (mV)Reference
Phosphate+265 mmol/L concentration, pH 7.4-16 nih.gov
Ovalbumin (OVA)PositiveAdsorption onto Al(OH)₃ microparticles at neutral pH-23 ± 1.9 nih.gov
Ovalbumin (OVA)PositiveAdsorption onto Al(OH)₃ nanoparticles at neutral pH+16 ± 1.8 nih.gov
CpG 1018~+30Low concentrations-10 mdpi.com
Fulvic Acid~+25Initial pH ~3.5~-25 pjoes.com

Theoretical and Computational Investigations of Aluminum Hydroxide Systems

Quantum Mechanical and Ab Initio Methods

Quantum mechanical methods, particularly those derived from first principles, are crucial for accurately describing the electronic structure and bonding in aluminum hydroxide (B78521) polymorphs. These calculations serve as the foundation for understanding the material's properties and predicting new structural forms.

Density Functional Theory (DFT) and Hybrid DFT Calculations of Electronic and Atomic Structures

Density Functional Theory (DFT) has been extensively used to investigate the atomic and electronic structures of aluminum hydroxide polymorphs, such as gibbsite, bayerite, and doyleite. mdpi.comrsc.org First-principles DFT calculations using the generalized-gradient approximation (GGA) have been employed to optimize crystal structures and determine electronic band structures. mdpi.com In these layered materials, Al atoms form honeycomb networks, with each Al atom coordinated to six oxygen atoms in an octahedral arrangement. mdpi.com

Studies show that both bayerite and gibbsite are insulators. DFT calculations predict band gaps of 5.54 eV for bayerite and 5.27 eV for gibbsite. mdpi.com Analysis of the projected density of states (PDOS) indicates that the valence bands are primarily composed of oxygen p-orbitals, while the conduction bands are formed mostly from oxygen s and p-orbitals with minor contributions from aluminum and hydrogen orbitals. mdpi.com It is noted that semi-local DFT methods tend to underestimate bandgaps. materialsproject.org

Hybrid DFT functionals, which incorporate a portion of Hartree-Fock exchange, have been shown to provide improved predictions for structural parameters, especially those related to hydrogen atoms and hydrogen bonding, when compared to standard GGA or LDA functionals. researchgate.net These methods have been applied to calculate the structure, electronic properties, and relative stability of various aluminum hydroxides and alumina (B75360) polymorphs. rsc.org

Calculated Structural and Electronic Properties of Aluminum Hydroxide Polymorphs
PolymorphMethodLattice Parameters (Å, °)Calculated Band Gap (eV)
BayeriteDFT-GGAa=5.07, b=8.68, c=9.44, β=90.25.54
GibbsiteDFT-GGAa=8.67, b=5.07, c=9.72, β=94.55.27
Doyleite (triclinic, P1)DFT-GGAa=4.97, b=5.08, c=5.19, α=100.2, β=101.8, γ=117.2Not Specified

Cohesive and Exfoliation Energies of Layered Polymorphs

The layered structure of aluminum hydroxide polymorphs like gibbsite and bayerite is maintained by interlayer hydrogen bonding, which is stronger than typical van der Waals interactions. mdpi.com DFT calculations have been used to quantify the energetics of these layers. The cohesive energy of an isolated single layer of Al(OH)₃ has been calculated to be 2.60 eV/Ų. mdpi.com

The energy required to separate a single layer from the bulk material, known as the exfoliation energy, provides a measure of the interlayer binding strength. For the common polymorphs, these energies have been computed using DFT, highlighting the stability of the bulk structures. mdpi.com

Calculated Cohesive and Exfoliation Energies for Al(OH)₃
ParameterValue
Cohesive Energy (Isolated Layer)2.60 eV/Ų
Exfoliation Energy (Bayerite)43.3 meV/Ų
Exfoliation Energy (Gibbsite)45.3 meV/Ų

Prediction and Stability Analysis of Novel Aluminum Hydroxide Polymorphs

Computational methods are instrumental in predicting the existence and relative stability of different aluminum hydroxide polymorphs. rsc.orgresearchgate.net By comparing the calculated energies of various known and hypothetical structures, researchers can establish a thermodynamic stability order.

Periodic hybrid DFT calculations have been used to determine the energetic ordering of several aluminum oxides and hydroxides. rsc.org For the hydroxides, the stability was found to decrease in the following order: gibbsite > bayerite > boehmite. rsc.org Further studies using hybrid B3LYP functionals calculated the Gibbs free energies at 298 K for bayerite, doyleite, and nordstrandite relative to gibbsite, confirming gibbsite as the most stable polymorph. researchgate.net These calculations predicted nordstrandite to be the least stable of the four common Al(OH)₃ polymorphs. researchgate.net In addition to the four known polymorphs, DFT calculations that include van der Waals corrections have led to the identification of three new potential polymorphs of Al(OH)₃. researchgate.net Furthermore, ab initio calculations have been used to study high-pressure polymorphs, such as δ-Al(OH)₃, and predict pressure-induced phase transformations. researchgate.net

Relative Gibbs Free Energies of Al(OH)₃ Polymorphs at 298 K (Relative to Gibbsite)
PolymorphRelative Gibbs Free Energy (kJ mol⁻¹)
Gibbsite0.0
Bayerite3.9
Doyleite4.4
Nordstrandite15.2

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations allow for the study of the time evolution of aluminum hydroxide systems, providing insights into dynamic processes such as hydrolysis, solvation, and proton transfer that are not accessible through static calculations.

Car-Parrinello Molecular Dynamics (CPMD) and Ab Initio Molecular Dynamics (AIMD) for Dynamic Processes

Ab initio molecular dynamics (AIMD) methods, where forces are calculated "on-the-fly" from electronic structure theory, are powerful tools for simulating chemical reactions and dynamic events. wikipedia.org The Car-Parrinello molecular dynamics (CPMD) method, a specific formulation of AIMD, has been applied to investigate the hydrolysis reactions of Al³⁺ in aqueous solutions. wikipedia.orgaip.org These simulations have successfully modeled deprotonation and dehydration processes by using the proton-aluminum coordination number as a reaction coordinate. aip.org

More recent AIMD studies have investigated the stepwise hydrolysis of the Al(H₂O)₆³⁺ complex induced by hydroxyl ions in an explicit solvent environment. acs.orgnih.gov These simulations demonstrate the crucial role of solvent water molecules, revealing that the process involves concerted proton transfers through water wires. acs.orgnih.gov The studies also show that dehydration reactions tend to occur once the aluminum ion is coordinated by three or more hydroxyl ligands. acs.orgnih.gov Such simulations have identified Al(H₂O)₅(OH)²⁺, Al(H₂O)₄(OH)₂⁺, Al(H₂O)(OH)₃, and Al(OH)₄⁻ as geometrically stable monomeric species in solution. acs.orgnih.gov

Solvation Studies of Aluminum Hydroxide Species in Aqueous Environments

Understanding the solvation of aluminum hydroxide is critical for describing its behavior in aqueous systems. Computational studies have combined static quantum mechanical methods with dynamic simulations to model the solvation shell around aluminum hydroxide species. aalto.fiacs.orgresearchgate.net

CPMD simulations have been used to study the solvation of Al(OH)₃·H₂O and Al(OH)₄⁻. aalto.fiacs.org The results show a significant difference compared to static continuum solvation models. While static methods tend to predict that the hydroxy groups only form acceptor hydrogen bonds with the surrounding water, CPMD simulations reveal a more complex and dynamic environment. aalto.fiacs.orgresearchgate.net The dynamic simulations indicate that each hydroxy group is involved with approximately 0.6 donor and 1.5 acceptor hydrogen bonds, resulting in a total coordination number of 8-9 for the complex. aalto.fiacs.org The simulations also captured deprotonation and protonation events, indicating the fluid nature of the solvation shell and the accessibility of different species at room temperature. aalto.fiacs.orgresearchgate.net

Thermodynamic Modeling and Reaction Pathway Analysis

Thermodynamic modeling, often supported by quantum-mechanical calculations, is crucial for assessing the relative stabilities of aluminum hydroxide polymorphs. Aluminum hydroxide, Al(OH)₃, is known to exist in four main crystalline forms: gibbsite, bayerite, nordstrandite, and doyleite. researchgate.netresearchgate.netunito.it First-principle density functional theory (DFT) calculations have been instrumental in determining their structural properties and energetic ordering. rsc.orgfigshare.com

Gibbsite is consistently identified as the most thermodynamically stable polymorph under standard environmental conditions. unito.itresearchgate.net Computational studies have quantified the stability differences between the polymorphs by calculating their Gibbs free energies of formation. researchgate.netunito.it Quantum mechanical ab initio studies using the B3LYP Hamiltonian have shown that at 298 K, gibbsite is more stable than bayerite by 7.74 kJ/mol. unito.it This stability is attributed to stronger inter-layer hydrogen bonds in the gibbsite structure compared to bayerite. unito.it

Below is an interactive data table summarizing the computed relative Gibbs free energies of the Al(OH)₃ polymorphs.

PolymorphRelative Gibbs Free Energy (kJ/mol) at 298 K (Referred to Gibbsite)
Gibbsite0.0
Bayerite3.9 researchgate.net
Doyleite4.4 researchgate.net
Nordstrandite15.2 researchgate.net

Computational methods provide significant insights into the reaction pathways and transformation mechanisms between different aluminum hydroxide species, from initial oligomers to crystalline phases. Density functional theory (DFT) calculations have been used to explore the precursors to crystallization. researchgate.net Some computational studies suggest that Al iso-tetramers are the primary oligomers responsible for the nucleation of gibbsite, as they represent the simplest form of oligomers containing octahedral Al and are energetically favorable compared to other higher-order oligomers. researchgate.net

Molecular dynamics simulations have also been used to trace the dynamic behavior of aluminum complexes in solution. oulu.fi For example, CPMD simulations have shown that certain pentameric aluminum complexes experience significant structural changes, indicating their role as transient intermediates in polymerization pathways. oulu.fi These computational approaches can model the influence of kinetic factors on the reaction pathway. The "continuous" model of polymerization, for instance, posits that the rate of base addition (alkali neutralization) is a key factor that determines the evolution of different hydrolytic polymeric species, guiding the system toward either transient polymers or more stable structures like Keggin-Al₁₃. researchgate.net

Theoretical models have also been developed to predict phase transformation sequences. By accounting for the energy barriers associated with the creation of new interfaces between competing phases, models can predict the consecutive formation of different metastable phases en route to the most stable bulk hydroxide, a process that often follows Ostwald's Rule of Stages. researchgate.net Application of such models to the phase stability of aluminum in water predicts a transformation sequence from amorphous alumina to (pseudo)boehmite, which aligns with experimental observations. researchgate.netresearchgate.net

Surface and Interfacial Chemistry of Aluminum Hydroxide

Mechanisms of Adsorption on Aluminum Hydroxide (B78521) Surfaces

Adsorption onto aluminum hydroxide is a complex process governed by several distinct mechanisms that can operate independently or concurrently. The predominant mechanism is largely determined by the physicochemical properties of the adsorbate, the surface characteristics of the aluminum hydroxide, and the solution chemistry, such as pH and ionic strength.

Electrostatic Interactions and Surface Charge Dynamics

The surface of aluminum hydroxide in an aqueous solution is characterized by the presence of aluminol groups (Al-OH). These groups are amphoteric and can undergo protonation or deprotonation depending on the pH of the solution, leading to a variable surface charge.

Below the Point of Zero Charge (pH < pHpzc): The surface hydroxyl groups become protonated (Al-OH + H⁺ ⇌ Al-OH₂⁺), resulting in a net positive surface charge.

Above the Point of Zero Charge (pH > pHpzc): The surface hydroxyl groups deprotonate (Al-OH + OH⁻ ⇌ Al-O⁻ + H₂O), leading to a net negative surface charge.

The pH at which the net surface charge is zero is known as the point of zero charge (pHpzc). For many forms of aluminum hydroxide, the pHpzc is typically in the alkaline range (often around 9 or higher), meaning its surface is positively charged in most neutral and acidic environments nih.govresearchgate.net. This positive charge is a primary driver for the adsorption of negatively charged molecules (anions) and proteins with isoelectric points (pI) below the solution pH through electrostatic attraction nih.govnih.gov. For instance, the adsorption of negatively charged ovalbumin at pH 7.4 is greatest when the adjuvant surface charge is positive nih.gov. Conversely, positively charged molecules like lysozyme are effectively adsorbed only when the surface has a negative charge (at pH values above the pzc) nih.gov.

The surface charge can be significantly modified by the adsorption of other ions, such as phosphate (B84403) or carbonate, which can lower the pHpzc and alter the electrostatic landscape of the surface nih.govnih.gov.

Aluminum Hydroxide FormPoint of Zero Charge (pHpzc)Surface Charge at pH 7Primary Adsorption via Electrostatics
Amorphous Aluminum Hydroxide~9.2 - 11.0PositiveAnions, Anionic Proteins (e.g., Ovalbumin) nih.gov
Gibbsite (crystalline)~9.5 - 10PositiveAnions, Anionic Proteins
Phosphate-Treated Al(OH)₃Can be lowered to ~4.6NegativeCations, Cationic Proteins (e.g., Lysozyme) nih.gov
Carbonate-Containing Al(OH)₃ GelDecreases with carbonate content nih.govVariable (Positive to Negative)Depends on carbonate loading

Ligand Exchange Mechanisms

Ligand exchange, also known as specific adsorption, is a powerful mechanism where a ligand from the solution displaces a surface hydroxyl group to form a direct covalent or coordinate bond with a surface aluminum atom dss.go.th. This mechanism is considered a much stronger interaction than electrostatic attraction and is often irreversible nih.govcncb.ac.cn.

This process is particularly important for the adsorption of anions that can form strong complexes with aluminum, such as phosphate, fluoride, and carboxylate groups nih.govdss.go.th. For example, the adsorption of Hepatitis B surface antigen (HBsAg) onto aluminum hydroxide is predominantly due to a ligand exchange mechanism between the phosphate groups of the antigen's phospholipids and the surface hydroxyls of the adjuvant cncb.ac.cn. Similarly, studies on the adsorption of pepsin have shown that while electrostatic attraction is important, the inability to desorb the protein with water suggests specific adsorption through ligand exchange involving the protein's carboxylate groups nih.gov.

The relative contribution of ligand exchange versus electrostatic interaction varies among different molecules. For bovine serum albumin (BSA), adsorption is dominated by electrostatic forces, whereas for tetanus toxin (TT) and β-casein, ligand exchange plays a significant role nih.gov.

AdsorbateFunctional GroupPrimary Adsorption Mechanism on Al(OH)₃Reference
Bovine Serum Albumin (BSA)CarboxylateElectrostatic Interactions nih.gov
Hepatitis B Surface Antigen (HBsAg)PhosphateLigand Exchange cncb.ac.cn
PepsinCarboxylateElectrostatic and Ligand Exchange nih.gov
Tetanus Toxin (TT)Phosphate/CarboxylateLigand Exchange nih.gov
Phosphate (PO₄³⁻)PhosphateLigand Exchange nih.gov

Ion-Exchange Phenomena

Ion exchange at the aluminum hydroxide surface involves the swapping of ions between the solid surface and the bulk solution. This process is distinct from ligand exchange as it typically involves weaker, non-covalent interactions and the exchange of counter-ions in the electrical double layer adjacent to the surface. The surface hydroxyl groups themselves can participate in ion exchange. For instance, the adsorption of fluoride onto amorphous aluminum hydroxide has been shown to involve ion-exchange with surface acetate and chlorine anions present on the synthesized material nih.gov.

In the context of layered double hydroxides (LDHs), which can be formed from aluminum hydroxide, anion exchange is a defining characteristic. Interlayer anions are held by electrostatic forces and can be readily exchanged with other anions from the solution rsc.org. While this is more prominent in LDH structures, the external surfaces of aluminum hydroxide particles can exhibit similar ion-exchange properties, particularly at the particle edges where the coordination of aluminum atoms is incomplete diva-portal.org. Fouling of ion-exchange resins by aluminum hydroxide precipitate is a known issue in water treatment, where the precipitate coats the resin beads and blocks exchange sites, demonstrating the strong interaction between ions and the Al(OH)₃ matrix researchgate.net.

Surface Micro-Precipitation and Deposition

When the concentration of an adsorbing species in the solution near the aluminum hydroxide surface exceeds its solubility limit, surface precipitation can occur. This mechanism involves the formation of a new, distinct solid phase on the surface of the aluminum hydroxide particles researchgate.net. This is different from adsorption, which involves the binding of individual ions or molecules to the existing surface.

This phenomenon is particularly relevant for the removal of metal ions from water. Initially, metal ions may adsorb to the surface via electrostatic or ligand exchange mechanisms. As more ions accumulate, the local concentration at the interface becomes high enough to induce nucleation and growth of a new mineral phase, such as a metal hydroxide or carbonate patsnap.com. The precipitation of aluminum hydroxide itself from supersaturated sodium aluminate solutions in the Bayer process is a large-scale example of crystal growth via deposition onto the surface of seed crystals researchgate.net. The conditions of precipitation, such as pH and the presence of specific ions, can significantly affect the phase composition and surface properties of the resulting aluminum hydroxide acs.orgnih.gov.

Hydrophobic Interactions at Interfaces

Hydrophobic interactions can also contribute to adsorption on aluminum hydroxide surfaces, although they are generally considered a weaker and less common mechanism compared to electrostatic and ligand exchange forces cncb.ac.cn. This type of interaction becomes relevant when the adsorbate has significant nonpolar regions. The hydrophobic parts of the molecule are driven out of the aqueous phase to associate with the surface, minimizing the disruption of water's hydrogen-bonding network.

While the hydroxylated surface of aluminum hydroxide is largely hydrophilic, adsorption of certain molecules can create hydrophobic patches. For instance, the adsorption of the docusate anion was observed even under conditions of electrostatic repulsion, suggesting that the hydrophobic portion of the molecule contributed to binding via van der Waals forces nih.gov. In another study, it was explicitly shown that hydrophobic interactions were not the predominant force for the adsorption of HBsAg cncb.ac.cn. However, the surface of aluminum can be intentionally modified to be superhydrophobic by creating layered double hydroxide arrays intercalated with long-chain fatty acids like oleate, demonstrating that the interface can be engineered to favor hydrophobic interactions acs.org.

Intercalation Chemistry in Layered Aluminum Hydroxides (e.g., Alkali-Halide Intercalation)

The crystal structure of aluminum hydroxide, particularly polymorphs like gibbsite and bayerite, consists of stacked layers of octahedrally coordinated aluminum and hydroxide ions wikipedia.org. These layers are held together by hydrogen bonds nih.gov. The structure contains vacant octahedral sites within the layers, which can accommodate small cations, while anions and water molecules can be inserted into the interlayer space. This process is known as intercalation intocast.deresearchgate.net.

A prime example is the intercalation of alkali-halide salts (like LiCl) into gibbsite. In this process, the small lithium cations (Li⁺) are inserted into the empty octahedral voids within the aluminum hydroxide layers. To maintain charge neutrality, the halide anions (e.g., Cl⁻) and water molecules occupy the space between the layers, forming a new structure known as a Layered Double Hydroxide (LDH) researchgate.netacs.org. This process creates positively charged layers, for example [LiAl₂(OH)₆]⁺, which are balanced by the interlayer anions intocast.de.

This intercalation is selective, creating a "molecular sieve" effect where small cations like lithium can be accommodated, while larger alkali and alkaline earth cations (e.g., Na⁺, K⁺, Ca²⁺) are excluded due to their size relative to the octahedral voids researchgate.net. Theoretical studies using density functional theory have calculated the binding energies for various alkali-halide pairs, showing that the stability of the intercalated structure decreases as the atomic radius of the intercalated atoms increases nih.gov.

Table 1. Calculated Binding Energy of Alkali-Halide (AX) Intercalants in Gibbsite (A[Al₂(OH)₆]X) nih.gov
Alkali Metal (A)Halogen (X)Binding Energy (eV)
LiCl-0.59
LiBr-0.54
LiI-0.45
NaCl-0.29
NaBr-0.26
NaI-0.20
KCl-0.03
KBr-0.02
KI-0.00

Note: Negative binding energy indicates that the intercalation is an exothermic and thus favorable process.

Interfacial Phenomena and Their Influence on Material Behavior

Key interfacial properties of aluminum hydroxide include its surface energy, surface charge (zeta potential), and the presence of hydroxyl groups on its surface. These characteristics determine how well it interacts with other substances and its behavior in various applications, from polymer composites to aqueous solutions.

Surface Charge and Zeta Potential

The surface of aluminum hydroxide in an aqueous environment possesses an electrical charge that is dependent on the pH of the solution. This surface charge is quantified by the zeta potential, which is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion.

The isoelectric point (IEP) is the pH at which the zeta potential is zero, meaning the net electrical charge on the surface is neutral. At pH values below the IEP, the surface is positively charged, while at pH values above the IEP, it is negatively charged. researchgate.netnih.gov The IEP of aluminum hydroxide can vary depending on its crystalline form (polymorph) and purity but is generally found in the neutral to slightly alkaline pH range. For instance, the isoelectric point for the gibbsite form of Al(OH)₃ is around pH 7.7. wikipedia.org

The zeta potential is a critical factor in the stability of aluminum hydroxide suspensions. When the zeta potential is high (either highly positive or highly negative), the particles repel each other, leading to a stable, well-dispersed suspension. Conversely, when the zeta potential is close to the IEP, the repulsive forces are minimal, and particles tend to agglomerate or flocculate. 911metallurgist.com This behavior is crucial in applications such as water treatment, where aluminum hydroxide acts as a coagulant to remove impurities. qingdaopengfeng.com

Table 1: Zeta Potential of Aluminum Hydroxide at Different pH Values

pHApproximate Zeta Potential (mV)

Note: These are representative values; actual measurements can vary based on experimental conditions, particle size, and the specific polymorph of aluminum hydroxide.

Influence on Polymer Composites

Adhesion and Mechanical Properties: Strong interfacial adhesion between aluminum hydroxide and the polymer is essential for effective stress transfer from the polymer matrix to the filler particles. researchgate.netqingdaopengfeng.com The surface of aluminum hydroxide is rich in hydroxyl (-OH) groups, which makes it inherently polar and hydrophilic. researchgate.net This polarity can lead to poor adhesion with nonpolar polymers. To overcome this, surface treatments and coupling agents are often used to modify the surface of the aluminum hydroxide, making it more compatible with the polymer matrix. These treatments can improve dispersion and enhance the mechanical properties, such as tensile strength and impact resistance, of the composite. qingdaopengfeng.comkashanu.ac.ir

Dispersion: The state of dispersion of aluminum hydroxide particles within the polymer matrix significantly affects the material's properties. Poor dispersion can lead to agglomerates, which can act as stress concentrators and degrade mechanical performance. nih.gov The surface energy of aluminum hydroxide influences its wettability by the polymer during processing. tandfonline.comkjmm.org A lower contact angle between the polymer and the filler indicates better wetting and a higher likelihood of achieving good dispersion.

Flame Retardancy: Aluminum hydroxide is widely used as a flame retardant in polymers. qingdaopengfeng.comalfa-chemistry.comqingdaopengfeng.com Its effectiveness is linked to its endothermic decomposition at elevated temperatures (around 180-220°C), which releases water vapor. wikipedia.orgflameretardantys.com This process cools the polymer and dilutes flammable gases. qingdaopengfeng.comflameretardantys.com The interfacial interaction between the filler and the polymer can influence the decomposition temperature and the formation of a protective char layer, which insulates the underlying material from the heat source. nih.govalfa-chemistry.com Nanoparticles of aluminum hydroxide, with their high surface area, can offer improved flame retardant efficiency due to better interaction and dispersion within the polymer matrix. nih.govflameretardantys.com

Table 2: Research Findings on Aluminum Hydroxide in Polymer Composites

Polymer MatrixAluminum Hydroxide FormKey Finding

Advanced Applications in Materials Science and Engineering

Aluminum Hydroxide (B78521) as Catalyst and Catalyst Support

The role of aluminum hydroxide in catalysis is primarily as a precursor to various forms of alumina (B75360) (Al₂O₃), which are widely used as catalysts and catalyst supports due to their high surface area, thermal stability, and tailored surface chemistry. researchgate.net

Gamma-alumina (γ-Al₂O₃) is a highly porous, metastable form of alumina that is a cornerstone of industrial catalysis. mdpi.com It is valued for its large surface area, structural stability, and its function as a support for metal catalysts in processes like petroleum refining and automotive emission control. mdpi.com The most common route to producing γ-Al₂O₃ is through the thermal decomposition (calcination) of aluminum hydroxide. mdpi.comcetjournal.it

The calcination process involves carefully heating aluminum hydroxide to drive off water molecules, leading to the formation of a sequence of transition aluminas before the stable alpha-alumina (α-Al₂O₃) is formed at very high temperatures. researchgate.netmdpi.com The γ-Al₂O₃ phase is typically obtained by calcining aluminum hydroxide at temperatures between 550°C and 800°C. cetjournal.it During this transformation, the material develops a high specific surface area and a porous structure, which are crucial for catalytic applications. mdpi.com For instance, aluminum hydroxide-derived ceramic powders calcined at 400°C can exhibit a high specific surface area of approximately 200–240 m²/g, making them suitable for use as adsorbents or catalysts. mdpi.com

The synthesis of γ-Al₂O₃ from aluminum-containing waste materials, such as beverage cans and foil, has also been demonstrated as a cost-effective and environmentally friendly approach. mdpi.comijisrt.com

The final properties of an alumina catalyst support are intimately linked to the characteristics of the initial aluminum hydroxide precursor and the conditions of its synthesis and subsequent thermal treatment. mdpi.com By carefully controlling parameters such as pH, temperature, and aging time during the precipitation of aluminum hydroxide, it is possible to tailor the porosity, surface area, and thermal stability of the resulting alumina. researchgate.net

For example, the aging temperature during the synthesis of alumina from aluminum hydroxide precursors has a significant effect on the final pore structure. mdpi.com Aging at a higher temperature tends to form fewer, more orderly aluminum hydroxide grains, resulting in larger pore oxides with lower surface areas. mdpi.com Conversely, aging at room temperature can produce a higher number of aluminum hydroxide grains, leading to the formation of smaller pores and a larger specific surface area. mdpi.comresearchgate.net One study demonstrated that alumina aged at 30°C exhibited the highest specific surface area (139.7864 m²/g) and lowest pore volume (0.1294 cm³/g), making it ideal for catalyst support applications. mdpi.com Another synthesis effort, by controlling for factors like pH and aging time, produced a γ-Al₂O₃ with a high surface area of 371 m²/g from aluminum scrap. researchgate.net

The impact of thermal treatment on aluminum hydroxide is also critical. The table below illustrates how calcination temperature affects the specific surface area and pore characteristics of aluminum hydroxide samples.

Sample DescriptionCalcination Temperature (°C)Specific Surface Area (m²/g)Average Pore Width (nm)
Milled Al(OH)₃2601.1513.9
Milled Al(OH)₃300205.53.5
Milled Al(OH)₃400237.93.0

This table is based on data from a study on thermally activated Al(OH)₃, showing the evolution of surface properties with increasing temperature. mdpi.com

A significant challenge in heterogeneous catalysis is creating uniform, single-site catalysts on a support material to improve efficiency and selectivity. ji-lab.org The inherent heterogeneity of traditional alumina surfaces can complicate the development and characterization of such catalysts. ji-lab.org An innovative approach utilizes the well-defined structure of metal-organic frameworks (MOFs) to overcome this. ji-lab.orgacs.org

Specifically, the aluminum hydroxide secondary building units (SBUs) within the MOF MIL-53(Al) have been used as a structurally defined mimic of an alumina surface. ji-lab.orgacs.org This MOF has the formula Al(μ₂–OH)(BDC), where BDC is 1,4-benzenedicarboxylate. acs.org The hydroxyl (μ₂–OH) groups in these SBUs can be readily deprotonated and then metalated with precursors of earth-abundant metals, such as cobalt (Co) and iron (Fe). ji-lab.orgacs.org

This technique creates highly active, single-site solid catalysts that are uniformly dispersed throughout the MOF structure. ji-lab.orgacs.org For example, a cobalt-functionalized catalyst, MIL-53(Al)-CoH, was shown to effectively catalyze hydroboration and hydrosilylation reactions. ji-lab.org An iron-based version, MIL-53(Al)-FeCl, was competent in catalyzing oxidative C–H amination and Wacker-type alkene oxidation. ji-lab.orgacs.org These MOF-based catalysts could be recovered and reused multiple times without a significant loss of activity, demonstrating the potential of using aluminum hydroxide SBUs to support catalysts made from earth-abundant metals for important organic transformations. acs.org

Utilization as Ceramic Precursors

Aluminum hydroxide is a fundamental raw material in the ceramics industry, primarily because it can be converted into high-purity alumina, a key component in advanced ceramic applications.

High-purity alumina (HPA), typically defined as having a purity of 99.99% (4N) or higher, is essential for manufacturing advanced ceramics used in demanding environments. sumitomo-chem.co.jp These applications include dental ceramics, cutting tools, high-strength optical windows, and electronic substrates. beadszirconia.comgoogle.com Aluminum hydroxide is a crucial intermediate in several HPA production methods. sumitomo-chem.co.jpbeadszirconia.com

Various chemical processes are employed to produce the high-purity aluminum hydroxide precursor, which is subsequently calcined to yield HPA. These methods include:

Alcohol Aluminum Hydrolysis : Metallic aluminum reacts with an organic alcohol, yielding high-purity aluminum hydroxide, which is then calcined. This method is noted for its fast reaction rates and high product purity. beadszirconia.com

Hydrolysis of Aluminum Salts : Aluminum compounds are reacted with water under controlled conditions to form aluminum hydroxide, which is then calcined. This allows for control over the final alumina's morphology and purity. beadszirconia.com

Hydrothermal Synthesis : This process involves the crystallization of alumina from an aqueous solution of aluminum hydroxide at high temperatures and pressures, yielding particles with controlled size and shape. beadszirconia.compreciseceramic.com

Precipitation : High-purity aluminum hydroxide can be precipitated from solutions, such as aluminum sulfate (B86663), by adjusting the pH. Subsequent calcination of this precipitate can yield alumina with a purity of 99.9%. researchgate.net

The purity of the initial aluminum hydroxide is critical. For instance, to produce high-purity α-alumina for electronic materials, the starting aluminum hydroxide must have very low levels of impurities like sodium (Na), iron (Fe), calcium (Ca), and silicon (Si). google.com

An emerging application for aluminum hydroxide is in the sustainable synthesis of porous alumina glass ceramics using industrial or post-consumer waste. mdpi.comresearchgate.net Research has demonstrated a viable method for producing these materials by combining recycled bottle glass waste with aluminum hydroxide. mdpi.comresearchgate.net

In this process, aluminum hydroxide serves a dual purpose: it acts as the source of alumina (Al₂O₃) for the ceramic matrix and as a foaming agent. mdpi.comresearchgate.net When the mixture is heated, the decomposition of aluminum hydroxide releases water vapor, which creates a porous structure within the softening glass matrix. mdpi.com

The properties of the resulting porous alumina glass ceramics can be controlled by adjusting the ratio of glass waste to aluminum hydroxide and the firing temperature. mdpi.comresearchgate.net Studies have investigated firing temperatures of 800°C, 1000°C, and 1200°C. mdpi.comresearchgate.net The resulting materials exhibit good chemical stability and a range of mechanical properties suitable for various applications. mdpi.comresearchgate.net

The table below summarizes key properties of porous alumina glass ceramics synthesized with varying amounts of waste glass, based on experimental findings.

Sample IDWaste Glass (%)Al(OH)₃ (%)Firing Temperature (°C)Apparent Porosity (%)Compressive Strength (N/mm²)
P12080120058.7224.20
P24060120047.1516.50
P36040120033.7412.80

This table is derived from research on porous alumina glass ceramics from recycled bottle glass, illustrating the trade-off between porosity and strength as the waste glass content increases. mdpi.comresearchgate.net

This innovative use of aluminum hydroxide not only provides a method for creating valuable ceramic materials but also offers a sustainable solution for recycling glass waste. mdpi.comresearchgate.net

Environmental Engineering Applications

Aluminum hydroxide is a versatile compound with significant applications in environmental engineering, primarily due to its chemical and physical properties that make it effective in water purification, contaminant removal, and soil remediation.

In water treatment, aluminum hydroxide plays a pivotal role as a coagulant and flocculant. qingdaopengfeng.comqingdaopengfeng.com When aluminum salts, such as aluminum sulfate (alum), are added to water, they hydrolyze to form aluminum hydroxide. alliancechemical.comwaterandwastewater.comwcs-group.co.uk This gelatinous and sticky precipitate, known as a floc, is central to the purification process. alliancechemical.com

The primary mechanism involves charge neutralization. Most suspended particles and colloids in raw water carry a negative surface charge, which causes them to repel each other and remain in suspension. aquasan.ca The positively charged aluminum hydroxide species neutralize these negative charges, destabilizing the particles and allowing them to aggregate. alliancechemical.comaquasan.caywputai.com

Following charge neutralization, the process of flocculation occurs, where the destabilized particles, along with other impurities like organic matter and microorganisms, are entrapped within the growing, web-like aluminum hydroxide floc. qingdaopengfeng.comalliancechemical.com Gentle mixing during the flocculation stage encourages these collisions and the formation of larger, heavier clumps that can be easily removed through sedimentation and filtration. qingdaopengfeng.comalliancechemical.comwaterandwastewater.com This process effectively clarifies the water by removing turbidity, color, and other contaminants. ywputai.com

Aluminum hydroxide is an effective adsorbent for a variety of pollutants in aqueous solutions, including heavy metal ions and organic contaminants. ywputai.comywputai.com Its high surface area and porous structure provide numerous active sites for adsorption. ywputai.com

The removal of heavy metals such as lead, copper, arsenic, chromium, and zinc is achieved through mechanisms like surface precipitation and the formation of stable complexes via ligand exchange reactions. ywputai.comresearchgate.net The effectiveness of heavy metal removal is often pH-dependent, with optimal adsorption typically occurring in the pH range of 6.5 to 8.5. ywputai.com Studies on the nanostructured γ-modification of aluminum hydroxide have shown significant adsorption capacities for copper(II) and zinc(II) ions. researchgate.net

Similarly, aluminum hydroxide can remove dissolved organic compounds, including natural organic matter (NOM), industrial chemicals, and pharmaceutical residues. ywputai.com The adsorption of organic molecules is facilitated by strong surface interactions. ywputai.com Research has investigated the competitive adsorption between natural organic matter, such as humic acid, and other ions like phosphate (B84403) on the surface of aluminum hydroxide. ecnu.edu.cnnih.gov It was found that high molecular weight humic acid molecules are preferentially adsorbed but can be displaced by specifically adsorbed phosphate. nih.gov

Table 1: Adsorption Capacities of Aluminum Hydroxide for Various Contaminants

ContaminantAdsorbent FormAdsorption Capacity (mg/g)pHReference
Copper(II)Nanostructured γ-Al(OH)₃2647.6 researchgate.net
Zinc(II)Nanostructured γ-Al(OH)₃3387.6 researchgate.net

Aluminum hydroxide is utilized in soil remediation to immobilize contaminants and neutralize soil pH. qingdaopengfeng.com Its application can help restore the health of contaminated soils by chemically reacting with pollutants, rendering them less mobile and bioavailable. qingdaopengfeng.com

One of the key mechanisms in contaminant immobilization is the strong binding of pollutants to the surface of aluminum hydroxide. This is particularly effective for certain organic contaminants and heavy metals. For instance, commercial reagents containing aluminum hydroxide have been used to immobilize Aqueous Film Forming Foam (AFFF) contaminants in soil, significantly reducing their leachability. rembind.com The binding of anionic AFFF constituents is enhanced at lower pH levels where the aluminum hydroxide surface is more positively charged. rembind.com

Furthermore, aluminum hydroxide can act as a neutralizing agent for acidic soils. qingdaopengfeng.com When aluminum sulfate is added to soil, it reacts with water to form aluminum hydroxide and sulfuric acid. masda.com.sg While the sulfuric acid lowers the soil's pH, the resulting aluminum hydroxide can contribute to improved soil structure. masda.com.sg In alkaline soils, the amphoteric nature of aluminum hydroxide allows it to act as a weak acid, helping to buffer the pH. The neutralization of soil acidity is crucial as high acidity can lead to the release of toxic levels of soluble aluminum, which can inhibit root growth and nutrient uptake by plants. ncsu.eduosu.edu

Aluminum hydroxide is a cornerstone of many advanced wastewater treatment processes, where it is used to remove a wide range of pollutants to meet stringent discharge standards. qingdaopengfeng.comgoogle.com It is commonly used as a coagulant to enhance the removal of suspended solids, organic matter, and phosphorus. alliancechemical.comgoogle.com

In tertiary wastewater treatment, aluminum hydroxide is instrumental in phosphorus removal. It reacts with phosphate ions to form insoluble aluminum phosphate precipitates, which can then be removed by sedimentation or filtration. qingdaopengfeng.comywputai.com This process is highly effective, with phosphorus removal efficiencies reaching up to 98% under optimal conditions, typically at a pH between 5.5 and 7.0. ywputai.com

The use of aluminum-based coagulants also aids in the reduction of sludge volume in some applications and can improve the dewaterability of the sludge. aquasan.caqingdaopengfeng.com Furthermore, the recovery of aluminum hydroxide from the sludge generated during wastewater treatment is being explored to create a more sustainable and circular economy approach to water purification. google.com

Development of Nanomaterials and Advanced Architectures

The synthesis of aluminum hydroxide at the nanoscale has opened up new avenues for advanced materials with tailored properties and applications. Researchers have developed various methods to produce aluminum hydroxide nanomaterials with controlled size, morphology, and crystallinity.

One common approach is precipitation in an aqueous medium. researchgate.net This method allows for the synthesis of nanoparticles by carefully controlling parameters such as temperature and the concentration of reagents like sodium hydroxide and hydrochloric acid. researchgate.net Another innovative technique involves the use of unilamellar vesicles as nanoreactors for the precipitation of nanometer-sized aluminum hydroxide particles within their inner cores. uri.eduuri.edu This approach offers good control over particle size by varying the initial electrolyte concentration. uri.edu

Hydrothermal synthesis is another method employed to create porous aluminum hydroxide materials, using fatty acids as templates to produce nanoparticles with different structures. ingentaconnect.com Furthermore, transparent dispersions of pseudo-boehmite and boehmite (a form of aluminum oxide-hydroxide) nanoparticles have been prepared through direct precipitation and subsequent hydrothermal treatment. harvard.edu These processes can yield monodisperse hexagonal nanoplates with potential applications in flame-resistant materials for transparent plastic electronics and optical devices. harvard.edu

The development of these advanced architectures, such as layered double hydroxides (LDHs) composed of copper and aluminum, has shown remarkable efficiency in capturing emerging contaminants like per- and polyfluoroalkyl substances (PFAS). bioengineer.org

Table 2: Synthesis Methods for Aluminum Hydroxide Nanomaterials

Synthesis MethodResulting NanomaterialKey FeaturesReference
Aqueous PrecipitationNanoparticlesControl of size and morphology through temperature and reagent concentration. researchgate.net
Intravesicular PrecipitationNear-spherical nanoparticlesGood control of particle size by varying electrolyte concentration. uri.eduuri.edu
Hydrothermal SynthesisPorous nanoparticles with different structuresUses fatty acids as templates. ingentaconnect.com
Direct Precipitation & Hydrothermal TreatmentTransparent dispersions of pseudo-boehmite and boehmite nanoparticles/nanoplatesProduces monodisperse hexagonal nanoplates. harvard.edu

Synthesis of Low-Dimensional Aluminum Oxide Hydroxide Morphologies (e.g., 2D sheets, 1D fibers)

The synthesis of low-dimensional aluminum oxide hydroxide, primarily boehmite (γ-AlOOH), into forms such as two-dimensional (2D) sheets and one-dimensional (1D) fibers, is a significant area of research. These morphologies offer high surface areas and unique mechanical properties, making them suitable for applications ranging from membranes to reinforcements.

A green synthesis technique utilizes a liquid metal reaction medium, specifically a gallium-aluminum alloy, to produce atomically thin sheets and nanofibers of boehmite. mdpi.commagtech.com.cn The morphology of the resulting material is controlled by the reaction environment; exposing the liquid metal alloy to liquid water yields 2D sheets, while exposure to water vapor results in the growth of 1D fibers. mdpi.commagtech.com.cn The 2D sheets produced by this method can be as thin as a single orthorhombic boehmite unit cell and exhibit a remarkably high Young's modulus of 495.7 GPa, indicating significant stiffness. mdpi.com

Hydrothermal synthesis is another prominent method for producing 1D boehmite nanostructures. This technique can yield nanotubes and nanofibers by controlling the reaction mechanism of aluminum hydroxide, sometimes with the aid of a templating agent like poly(ethylene oxide) (PEO) surfactant. kashanu.ac.ir For instance, at 100°C with a PEO surfactant, boehmite nanotubes up to 170 nm in length with internal diameters of 2–5 nm have been formed. kashanu.ac.ir The growth of these nanofibers can be accelerated by the regular addition of a fresh aluminum hydroxide precipitate, which serves as the building blocks for continued elongation. kashanu.ac.ir Another approach involves using porous anodic alumina not only as a template but also as the starting material, which, after hydrothermal treatment, forms aluminum oxy-hydroxide nanofibers within the pores. researchgate.net The diameter of these nanofibers, ranging from 38 to 85 nm, can be controlled by the initial pore size of the alumina film. researchgate.net

The sol-gel method also provides a versatile route to low-dimensional alumina structures. By hydrolyzing aluminum isopropoxide, boehmite nanorods (BNRs) can be synthesized via a subsequent hydrothermal treatment. researchgate.net The growth of these 1D structures is influenced by factors such as hydrothermal temperature and the concentration of acetic acid used during the process. researchgate.net

Table 1: Synthesis Methods for Low-Dimensional Aluminum Oxide Hydroxide

Synthesis Method Precursor/Medium Morphology Dimensions/Properties
Liquid Metal Reaction Gallium-Aluminum Alloy + Water 2D Sheets (Boehmite) As thin as one unit cell; Young's Modulus: 495.7 GPa
Liquid Metal Reaction Gallium-Aluminum Alloy + Water Vapor 1D Fibers (Boehmite) High surface area
Hydrothermal Synthesis Aluminum Hydroxide + PEO 1D Nanotubes (Boehmite) Length: up to 170 nm; Inner Diameter: 2-5 nm
Hydrothermal Synthesis Porous Anodic Alumina 1D Nanofibers (Oxy-hydroxide) Diameter: 38-85 nm
Sol-Gel & Hydrothermal Aluminum Isopropoxide 1D Nanorods (Boehmite) Growth influenced by temperature and acid content

Fabrication of Novel Aluminum Hydroxide-Based Nanocomposites (e.g., Layered Double Hydroxides)

Aluminum hydroxide is a key component in the fabrication of advanced nanocomposites, most notably Layered Double Hydroxides (LDHs). LDHs, also known as hydrotalcite-like compounds, consist of positively charged brucite-like layers of metal hydroxides, where a trivalent cation like Al³⁺ substitutes a portion of a divalent cation (e.g., Mg²⁺, Zn²⁺). This substitution creates a net positive charge on the layers, which is balanced by interlayer anions and water molecules. nih.gov The general formula for an LDH is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O. nih.gov

The synthesis of LDHs can be achieved through various methods, with coprecipitation being the most common. mdpi.commagtech.com.cn This method involves the slow addition of a base to a mixed solution of divalent and trivalent metal salts, causing them to precipitate simultaneously under controlled pH. nih.gov Other significant synthesis routes include:

Hydrothermal Synthesis: This method can improve the crystallinity and control the morphology of LDH particles. nih.govresearchgate.net

Ion Exchange: This technique is used to introduce specific anions into the interlayer space of a pre-synthesized LDH, which is particularly useful when direct synthesis is not feasible. mdpi.com

Sol-Gel Method: This process involves the hydrolysis and condensation of metal alkoxide precursors to form the LDH structure. magtech.com.cnnih.gov

Urea Hydrolysis: This method provides a slow and homogeneous release of hydroxide ions, leading to the formation of well-crystallized LDHs. mdpi.com

The tunability of their composition (both in the metal hydroxide layers and the interlayer anions) makes LDHs highly versatile materials for applications in catalysis, anion exchange, and as additives in polymers. mdpi.commagtech.com.cn

Beyond LDHs, aluminum hydroxide nanoparticles are directly incorporated into polymer matrices to create nanocomposites with enhanced properties. A common application is in improving the flame retardancy of polymers like poly(vinyl alcohol) (PVA) and polystyrene (PS). kashanu.ac.irresearchgate.net The flame-retardant effect stems from the endothermic decomposition of Al(OH)₃ at elevated temperatures, which absorbs heat and releases water vapor, thereby diluting flammable gases. kashanu.ac.irresearchgate.net The resulting aluminum oxide layer also acts as a thermal barrier. researchgate.net For example, adding Al(OH)₃ nanoparticles to a PVA matrix can significantly improve its flame retardant properties. kashanu.ac.ir

Furthermore, nanocomposites can be formed by combining aluminum hydroxide with other nanomaterials. For instance, a one-pot synthesis method has been developed to create composites of gold nanoparticles (AuNPs) within an aluminum hydroxide hydrogel. researchgate.netchemrxiv.org This approach allows for the modulation of the optical properties of the final composite material, with potential applications in photonics and catalysis. researchgate.netchemrxiv.org

Table 2: Synthesis Methods for Aluminum Hydroxide-Based Nanocomposites

Nanocomposite Type Synthesis Method Key Components Notable Application
Layered Double Hydroxide (LDH) Coprecipitation Divalent (e.g., Mg²⁺) & Trivalent (Al³⁺) metal salts, Base Anion Exchange, Catalysis
Layered Double Hydroxide (LDH) Hydrothermal Divalent & Trivalent metal salts Enhanced Crystallinity
Layered Double Hydroxide (LDH) Sol-Gel Metal alkoxide precursors Controlled Morphology
Polymer Nanocomposite Simple Precipitation & Mixing Al(OH)₃ nanoparticles, Poly(vinyl alcohol) Flame Retardancy
Hydrogel Composite One-Pot Synthesis Gold nanoparticles, Aluminum hydroxide hydrogel Photonics, Catalysis

Environmental Aspects of Aluminum Hydroxide Production and Life Cycle

Sustainable Manufacturing Processes for Aluminum Hydroxide (B78521)

Recognizing the environmental footprint of conventional aluminum hydroxide production, the industry and research communities are actively developing and implementing more sustainable manufacturing processes. These efforts are centered on reducing energy consumption, minimizing waste through green chemistry, and adopting circular economy principles to better utilize resources.

Energy-Efficient Production Techniques

The production of aluminum hydroxide via the Bayer process is an energy-intensive endeavor, with significant energy consumed during the digestion of bauxite (B576324) ore in caustic soda and the subsequent calcination of aluminum hydroxide to alumina (B75360). aqw.com.auepa.ie The total energy consumption for alumina refineries can range from 9 to 14 gigajoules per tonne, a substantial portion of which is thermal energy. aqw.com.au Efforts to mitigate this high energy demand are focused on optimizing existing processes and introducing innovative technologies.

Key strategies for enhancing energy efficiency include:

Advanced Calcination Technology: Replacing traditional rotary kilns with more efficient technologies like Circulating Fluidized Bed (CFB) calciners has been a significant step. CFB technology can reduce specific fuel energy consumption considerably. aqw.com.au

The table below illustrates the typical energy consumption in different stages of the Bayer process and highlights potential areas for energy-saving initiatives.

Process StagePrimary Energy TypeTypical Consumption Range (GJ/t Alumina)Energy-Saving Opportunities
Digestion Thermal (Steam)4 - 7Enhanced heat recovery, process optimization, pre-heating of raw materials. aqw.com.au
Clarification & Precipitation Electrical & Thermal1 - 2Improved filtration technologies, optimized cooling systems. researchgate.net
Calcination Thermal (Fuel)3 - 5Fluidized bed calciners, waste heat recovery from exhaust gases. aqw.com.au
Evaporation Thermal (Steam)1 - 2Increased liquor concentration to reduce evaporation load. books-library.website

This table provides illustrative data compiled from various industry sources. Actual consumption can vary based on bauxite quality and specific plant technology.

Implementation of Green Chemistry Principles in Synthesis

Green chemistry offers a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to aluminum hydroxide synthesis is an emerging field with the potential to create more environmentally benign production routes.

Key Green Chemistry Principles and Their Application:

Green Chemistry PrincipleApplication in Aluminum Hydroxide SynthesisResearch Findings
Prevention Designing processes that minimize waste, such as the high-volume "red mud" from the Bayer process.Alternative processes like the Pedersen process are being explored, which produce an inert "grey mud" more suitable for further use. researchgate.net
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.Novel synthesis routes from secondary aluminum dross aim for high recovery rates of aluminum, achieving over 95% recovery in some studies. researchgate.net
Less Hazardous Chemical Syntheses Using and generating substances with little to no toxicity.A low-temperature synthesis method uses L-arginine to titrate aluminum aqua acid, avoiding harsh pH conditions. nih.gov
Safer Solvents and Auxiliaries Eliminating or replacing hazardous solvents with greener alternatives.A synthesis method using a gallium-based liquid metal alloy as a reusable reaction solvent has been developed, avoiding traditional solvents. scispace.comuq.edu.au
Design for Energy Efficiency Conducting synthesis at ambient temperature and pressure.Low-temperature synthesis methods have been demonstrated, for instance, by reducing an aluminum ion precursor with sodium borohydride (B1222165) at room temperature. google.com
Use of Renewable Feedstocks Utilizing renewable instead of depleting raw materials.While bauxite is non-renewable, research into recovering aluminum from waste streams aligns with the principle of using alternative feedstocks. researchgate.net

A notable innovation is the development of a green synthesis route using liquid metal reaction media. scispace.comuq.edu.au This method involves dissolving aluminum into a gallium-based alloy at room temperature and then exposing the melt to water to produce aluminum hydroxide nanostructures. The liquid metal solvent can be fully recovered and reused, and the process operates without the high temperatures, high pressures, or caustic solutions of the Bayer process, representing a significant step towards a more sustainable synthesis. scispace.comuq.edu.au Another green approach involves the synthesis of high-whiteness aluminum hydroxide powder from secondary aluminum dross, a hazardous waste from the aluminum industry, effectively detoxifying the waste while recovering a valuable product. researchgate.net

Circular Economy Approaches for Waste Reduction and Resource Utilization

A circular economy model moves away from the traditional linear "take-make-dispose" system by emphasizing waste reduction and the continual use of resources. For aluminum hydroxide production, this involves valorizing waste streams and finding new life for byproducts.

Red Mud Valorization: The most significant waste product from the Bayer process is bauxite residue, commonly known as "red mud." scientific.net For every ton of alumina produced, approximately 1 to 1.5 tons of red mud are generated. scientific.net This highly alkaline slurry poses significant storage and environmental challenges. ntua.gr Circular economy strategies focus on transforming this waste into valuable resources.

Applications of Red Mud:

Construction Materials: Due to its composition rich in iron, aluminum, silicon, and calcium oxides, red mud can be used as a raw material in the production of cement, bricks, and ceramics. scientific.netmdpi.com

Valuable Metal Extraction: Red mud contains residual aluminum and other valuable metals like iron, titanium, and rare earth elements. Hydrometallurgical and pyrometallurgical processes are being developed to extract these metals, turning waste into a secondary resource. mdpi.commdpi.comspringerprofessional.de

Environmental Remediation: The high surface area and alkalinity of red mud make it a potential candidate for use as an absorbent for flue gas desulfurization (removing SO₂) and in wastewater treatment. scientific.net

Resource Utilization from Aluminum Scrap: Another key circular economy approach involves the production of aluminum hydroxide from aluminum waste. Processes have been developed where scrap aluminum reacts with water in the presence of a catalyst or alkaline solution to produce high-purity hydrogen gas (a clean energy carrier) and aluminum hydroxide as a valuable co-product. researchgate.net This pathway not only recycles aluminum waste that might otherwise be landfilled but also generates valuable chemical products with a lower environmental footprint compared to primary production from bauxite. researchgate.net For example, a novel green process was developed to prepare aluminum hydroxide from secondary aluminum dross, achieving high recovery rates for aluminum and sodium while removing toxic elements. researchgate.net

Life Cycle Assessment (LCA) Methodologies for Aluminum Hydroxide Production

A Life Cycle Assessment (LCA) is a standardized, holistic methodology used to evaluate the potential environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal. acs.orgrsc.org For aluminum hydroxide, this typically involves a "cradle-to-gate" assessment, which covers all stages from bauxite mining to the production of aluminum hydroxide at the refinery gate. mdpi.com

The LCA process for aluminum hydroxide production generally follows the framework outlined in ISO 14040 and 14044 standards and involves four main phases:

Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., 1 tonne of aluminum hydroxide), and the system boundaries. For aluminum hydroxide, the system boundary typically includes bauxite mining, transportation, and the Bayer process itself. mdpi.comntnu.no

Life Cycle Inventory (LCI): This is the data collection phase, where all inputs (e.g., bauxite, caustic soda, energy, water) and outputs (e.g., aluminum hydroxide, red mud, air and water emissions) for each process within the system boundary are quantified. rsc.orgntnu.no

Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This involves classifying emissions and resource use into specific impact categories and then characterizing their potential effects using scientific models. europa.eu

Key Environmental Hotspots Identified in LCAs of the Bayer Process:

Environmental Impact CategoryMajor Contributing Factors in Al(OH)₃ Production
Global Warming Potential (GWP) Combustion of fossil fuels for steam and electricity generation, leading to CO₂ emissions. mdpi.com
Acidification Potential Emissions of sulfur dioxide (SO₂) and nitrogen oxides (NOx) from fuel combustion. researchgate.net
Eutrophication Potential Release of nutrient-containing effluents into water bodies.
Resource Depletion Consumption of non-renewable bauxite ore and fossil fuels. qingdaopengfeng.com
Land Use Bauxite mining operations and the large areas required for red mud disposal. qingdaopengfeng.com

Studies show that steam consumption during the Bayer process is a primary driver of environmental impact, followed by electricity usage. mdpi.com For example, one LCA study indicated that steam is the greatest contributor to the environmental impact of alumina production, exceeding 35% of the total impact. mdpi.com The choice of bauxite is also critical; processing diaspore (B1175340) bauxite can have a total environmental impact 1.85 times higher than processing gibbsite due to higher energy and lime requirements. researchgate.net These LCA findings are crucial for guiding sustainability efforts, pointing towards the need to optimize energy efficiency and develop effective red mud valorization strategies to reduce the life cycle impact of aluminum hydroxide production. mdpi.comresearchgate.net

Q & A

Q. How can researchers determine the solubility of aluminum hydroxide in acidic versus alkaline solutions?

Aluminum hydroxide exhibits pH-dependent solubility due to its amphoteric nature. In acidic solutions (pH < 5), it dissolves via reaction with H⁺ ions to form Al³⁺ species, while in alkaline conditions (pH > 10), it reacts with OH⁻ to form aluminate ions (Al(OH)₄⁻). Methodologically, potentiometric titration with standardized acid/base solutions can quantify solubility, ensuring ionic strength adjustments to account for activity coefficients .

Q. What is the standard synthesis method for aluminum hydroxide in laboratory settings?

The Bayer process is the most widely used industrial method, involving dissolution of bauxite in hot sodium hydroxide (270°C), followed by precipitation of Al(OH)₃ from sodium aluminate solutions. In labs, controlled hydrolysis of aluminum salts (e.g., AlCl₃) under neutral pH (7–8) via slow addition of NH₄OH ensures colloidal Al(OH)₃ formation. Post-synthesis, aging time and temperature adjustments influence crystallinity .

Advanced Research Questions

Q. How do experimental conditions (pH, aging time) influence the polymorphic phase formation of aluminum hydroxide?

Aluminum hydroxide exists as gibbsite, bayerite, nordstrandite, or pseudoboehmite, depending on synthesis conditions. For example:

  • At pH 8.2 and short aging (3 hours), noncrystalline precursors form, transitioning to pseudoboehmite over days.
  • At pH 10, gibbsite dominates after prolonged aging. Kinetic studies using X-ray diffraction (XRD) and infrared spectroscopy (IR) reveal that nucleation rates depend on precursor dissolution rates, which are pH-sensitive .

Q. What methodologies resolve contradictions in flame-retardant performance comparisons between aluminum hydroxide (ATH) and magnesium hydroxide (MH)?

ATH and MH are compared via thermogravimetric analysis (TGA) and cone calorimetry. Key findings include:

PropertyATHMH
Decomposition Temp.210°C330°C
Heat Absorption1.051 kJ/g1.316 kJ/g
Smoke Density (NBS)HigherLower
MH’s superior thermal stability and smoke suppression stem from higher decomposition energy and stronger char formation. Discrepancies in literature often arise from polymer matrix compatibility or filler loading variations .

Q. How can molecular-scale models improve understanding of aluminum hydroxide surface kinetics?

Small (~2 nm) aqueous Al₁₃ clusters mimic surface functional groups of bulk Al(OH)₃. Nuclear magnetic resonance (NMR) studies track ligand exchange rates (e.g., OH⁻ ↔ H₂O) on these clusters, revealing reaction pathways analogous to mineral surfaces. Molecular dynamics simulations validate experimental kinetics, aiding predictions of adsorption/desorption behavior in environmental systems .

Q. What experimental designs optimize pseudoboehmite synthesis for catalytic applications?

A 2³ factorial design evaluates variables like precursor type (Al(NO₃)₃ vs. AlCl₃), acetate ion concentration, and aging time. Key steps:

  • Factors : Precursor (Al³⁺ source), acetate concentration (0–0.1 M), aging (12–48 hrs).
  • Response : Crystallite size (XRD) and surface area (BET). Results show acetate enhances plate-like pseudoboehmite morphology, critical for catalytic support materials. Statistical analysis (ANOVA) identifies acetate concentration as the most significant factor .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility thresholds for aluminum hydroxide in hyperalkaline environments?

Discrepancies arise from ionic strength effects and aluminate speciation. For example, in 1–6 M NaOH (pH > 13), Al(OH)₃ dissolves as Al(OH)₄⁻, but activity coefficients vary with Na⁺ concentration. Potentiometric titrations with ion-selective electrodes (ISE) or computational models (e.g., Pitzer equations) reconcile data by correcting for non-ideal solution behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.